(2R)-2-azaniumyl-2-cyclobutylacetate
説明
特性
IUPAC Name |
(2R)-2-azaniumyl-2-cyclobutylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3,7H2,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZENWFNLDOYYFB-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)[C@H](C(=O)[O-])[NH3+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49607-10-5 | |
| Record name | Cyclobutaneacetic acid, α-amino-, (R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49607-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Mechanism of Action of (2R)-2-Azaniumyl-2-Cyclobutylacetate in Biological Systems: A Technical Whitepaper
Executive Summary
The compound (2R)-2-azaniumyl-2-cyclobutylacetate —more commonly referred to in medicinal chemistry as D-cyclobutylglycine (D-Cbg) in its neutral or peptide-bound state—is a highly specialized, non-proteinogenic amino acid. In modern drug development, this molecule serves a dual utility: it acts as a standalone pharmacophore for the direct modulation of neuroreceptors, and it functions as a critical structural building block in the design of advanced peptidomimetics (such as bicyclic peptides). This whitepaper details the thermodynamic rationale for its use, its distinct biological mechanisms of action, and the robust experimental workflows required to harness its properties in drug discovery.
Molecular Rationale: Stereochemistry and Conformational Dynamics
The incorporation of D-Cbg into a biological system or a peptide backbone is not merely a structural substitution; it is a calculated thermodynamic intervention.
The cyclobutyl ring imposes severe steric constraints on the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. By pre-organizing the molecule into a binding-competent conformation (often favoring extended or specific turn structures), D-Cbg minimizes the entropic penalty typically incurred during target engagement. Furthermore, the unnatural (2R) stereocenter renders adjacent amide bonds highly resistant to enzymatic cleavage by endogenous exopeptidases and endopeptidases, significantly extending the molecule's half-life in vivo.
Core Biological Mechanisms of Action
Mechanism A: Direct Antagonism of Group I Metabotropic Glutamate Receptors (mGluRs)
As a standalone small molecule, cyclobutylglycine derivatives (e.g., LY393675 and LY393053) act as potent, competitive antagonists at the orthosteric glutamate binding site of Group I metabotropic glutamate receptors (mGluR1 and mGluR5)[1][2].
Causality of Action: The cyclobutyl moiety occupies a specific hydrophobic pocket adjacent to the primary glutamate-binding cleft. This steric blockade prevents the closure of the receptor's extracellular "Venus flytrap" domain. Consequently, the receptor is locked in an inactive conformation, preventing the intracellular coupling of the Gq-protein. This halts downstream phospholipase C (PLC) activation, inositol trisphosphate (IP3) generation, and the subsequent release of intracellular calcium[1].
Fig 1. Competitive antagonism of Group I mGluR signaling by cyclobutylglycine derivatives.
Mechanism B: Target Engagement via Peptidomimetic Integration
When integrated into macrocyclic or bicyclic peptides, D-Cbg drives high-affinity protein-protein interaction (PPI) inhibition.
-
EphA2 Receptor Targeting: In tumor theranostics, bicyclic peptides targeting the Ephrin type-A receptor 2 (EphA2) have been optimized using cyclobutylglycine analogues. Substituting standard aliphatic amino acids with cyclobutyl-containing residues (e.g., in the Pep-23 scaffold) dramatically improves target affinity, achieving dissociation constants ( Kd ) as low as 1.2 nM[3]. The rigid cyclobutyl ring locks the macrocycle into an optimal geometry for interacting with the EphA2 extracellular domain.
-
PBP3 Inhibition: D-Cbg is also a critical component in the design of bicyclic antimicrobial peptides targeting Penicillin Binding Protein 3 (PBP3) in Escherichia coli[4]. The steric bulk of the cyclobutyl group shields the peptide from bacterial proteases while maintaining the precise spatial arrangement required to block the transpeptidase active site, leading to the inhibition of cell wall biosynthesis[4].
Quantitative Data Summary
The following table summarizes the quantitative impact of cyclobutylglycine integration across different biological targets:
| Compound / Scaffold | Biological Target | Mechanism / Role | Binding Affinity / Activity | Reference |
| LY393053 (Cbg derivative) | mGluR1 / mGluR5 | Competitive Antagonist | IC 50 = 1.0 - 1.6 µM | |
| Pep-23 (Cbg-modified) | EphA2 Receptor | Conformational Restrictor | Kd = 1.2 nM | [3] |
| Bicycle® Antimicrobial | E. coli PBP3 | Transpeptidase Inhibitor | High-affinity / MIC enhancement |
Experimental Protocols: Synthesis and Validation
To successfully leverage (2R)-2-azaniumyl-2-cyclobutylacetate in drug development, researchers must overcome the synthetic challenges associated with its steric bulk. The following protocol outlines a self-validating system for Solid-Phase Peptide Synthesis (SPPS) and subsequent biological validation.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of D-Cbg Peptidomimetics
-
Resin Swelling and Deprotection: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF. Causality: The byproduct (dibenzofulvene) must be monitored via UV absorbance at 301 nm to ensure complete deprotection before proceeding to the sterically hindered coupling step.
-
Sterically Hindered Coupling: Standard coupling reagents (e.g., HBTU) are insufficient for the bulky cyclobutyl ring. Employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt and DIPEA. Causality: The superior leaving group (OAt) accelerates the acylation of the hindered amine. Allow coupling to proceed for 2-4 hours at room temperature, or utilize microwave-assisted SPPS (75°C for 15 mins) to overcome the activation energy barrier.
-
Cleavage and Global Deprotection: Treat the resin with a standard cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H 2 O) for 2 hours. Causality: The triisopropylsilane (TIS) acts as a carbocation scavenger, preventing the re-alkylation of the peptide by protecting group fragments.
Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay
-
Target Immobilization: Immobilize the target recombinant protein (e.g., EphA2 extracellular domain) on a CM5 sensor chip via standard amine coupling (EDC/NHS activation).
-
Kinetic Analysis: Flow the purified D-Cbg peptide as the analyte over the chip at varying concentrations (e.g., 0.5 nM to 50 nM). Causality: Real-time monitoring of the association ( kon ) and dissociation ( koff ) phases allows for the precise calculation of the equilibrium dissociation constant ( Kd ), validating the entropic benefit provided by the cyclobutyl substitution.
Fig 2. Workflow for synthesizing and validating D-Cbg-containing peptidomimetics via SPPS.
References
-
[1] Ligands for Glutamate Receptors: Design and Therapeutic Prospects. ACS Publications.
-
[2] Spinal intracellular metabotropic glutamate receptor 5 (mGluR5) contributes to pain and c-fos expression in a rat model of inflammatory pain. ResearchGate.
-
[4] Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3. bioRxiv.
-
[3] Structural Optimization and Radiolabeling of EphA2-Targeted Bicyclic Peptides for Tumor Theranostics. ACS Publications.
Sources
A Technical Guide to Characterizing the Thermodynamic Binding Affinity of (2R)-2-azaniumyl-2-cyclobutylacetate
Abstract
The precise characterization of a ligand's binding affinity to its biological target is a cornerstone of modern drug discovery and development. A complete thermodynamic profile, dissecting the Gibbs free energy of binding (ΔG) into its enthalpic (ΔH) and entropic (ΔS) components, provides invaluable insights into the molecular forces driving recognition and complex formation.[1][2] This guide offers an in-depth, technical framework for determining the thermodynamic binding signature of the novel small molecule, (2R)-2-azaniumyl-2-cyclobutylacetate. To provide a tangible and methodologically robust context, this guide will assume the well-characterized enzyme Hen Egg-White Lysozyme (HEWL) as the model protein target.[3][4] We will detail the principles and best practices for Isothermal Titration Calorimetry (ITC) as the primary methodology for direct thermodynamic characterization, supplemented by Surface Plasmon Resonance (SPR) as an orthogonal method for kinetic and affinity validation. The aim is to equip researchers with the expertise to design, execute, and interpret these critical experiments, ultimately enabling a more rational, data-driven approach to lead optimization.[5]
Introduction: The Significance of a Thermodynamic Signature
(2R)-2-azaniumyl-2-cyclobutylacetate is a constrained amino acid analogue featuring a cyclobutyl scaffold, a positively charged azaniumyl group, and a carboxylate, making it a zwitterionic molecule at physiological pH. Its structural rigidity and defined stereochemistry suggest the potential for specific, high-affinity interactions within a protein binding pocket. For the purpose of this guide, we will explore its binding to Hen Egg-White Lysozyme (HEWL), a stable, well-understood enzyme often used in fundamental binding studies.[3][4][6][7]
While binding affinity (often expressed as the dissociation constant, K_D) is a critical parameter, it only reveals the overall strength of an interaction (ΔG).[8] The thermodynamic signature provides a deeper understanding by revealing how this affinity is achieved.[9][10]
-
Gibbs Free Energy (ΔG): Represents the overall binding affinity. The goal of lead optimization is often to decrease ΔG, which corresponds to a tighter binding interaction.[5][11]
-
Enthalpy (ΔH): Reflects changes in heat upon binding. A negative (favorable) enthalpy is typically associated with the formation of strong, specific interactions like hydrogen bonds and van der Waals contacts.[2]
-
Entropy (ΔS): Represents the change in disorder of the system upon binding. A positive (favorable) entropy is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect) and can be offset by the entropic penalty of restricting the ligand's and protein's conformational freedom.[2]
The relationship ΔG = ΔH - TΔS governs the interaction.[2][5] Understanding the balance between enthalpy and entropy is crucial; for instance, a highly potent compound might achieve its affinity through favorable enthalpy (strong bonds) or favorable entropy (hydrophobic effects). This knowledge guides subsequent chemical modifications in a lead optimization campaign far more effectively than affinity data alone.[1][5][[“]]
Foundational Concepts: Thermodynamics of Molecular Recognition
The formation of a protein-ligand complex is a dynamic process involving changes in non-covalent interactions, conformation, and solvation.[10] An experimentally determined thermodynamic signature is the sum of all these molecular events.
-
Enthalpically-Driven Binding (ΔH < 0, -TΔS ≥ 0): This profile suggests that the formation of direct, favorable contacts (e.g., hydrogen bonds, electrostatic interactions) between the ligand and the protein is the primary driver of affinity. The binding process may be accompanied by an unfavorable entropic penalty due to the loss of conformational freedom of both molecules.
-
Entropically-Driven Binding (-TΔS < 0, ΔH ≥ 0): This signature often indicates that the hydrophobic effect is dominant. The release of highly ordered water molecules from the nonpolar surfaces of the protein and ligand into the bulk solvent results in a large increase in entropy, which overcomes a neutral or even slightly unfavorable enthalpy.[1]
A common phenomenon in lead optimization is enthalpy-entropy compensation , where a chemical modification that improves binding enthalpy (e.g., adding a hydrogen bond donor) is offset by a corresponding penalty in entropy (e.g., increased rigidity), resulting in little to no net gain in affinity.[5][13] Recognizing this pattern is critical for breaking through optimization plateaus.
Caption: Relationship between Gibbs free energy, enthalpy, and entropy.
Core Methodology: Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for thermodynamic characterization because it directly measures the heat released or absorbed during a binding event in solution, without the need for labeling or immobilization.[2][14][15] A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.[2][16][17] The entropy (ΔS) can then be calculated.
Principle of ITC
An ITC instrument consists of a reference cell and a sample cell, both housed in an adiabatic jacket.[17] The reference cell typically contains buffer or water, while the sample cell contains the protein solution (e.g., HEWL). The ligand ((2R)-2-azaniumyl-2-cyclobutylacetate) is loaded into a syringe and injected in small, precise aliquots into the sample cell.[17] As the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic).[2] The instrument's feedback system applies power to maintain a zero temperature difference between the sample and reference cells.[17] The power required to maintain this equilibrium is measured, yielding a direct measurement of the heat of interaction.[2][17]
Experimental Design: The Causality Behind Key Choices
The quality of ITC data is critically dependent on meticulous experimental design.
-
Buffer Selection: The two binding partners must be in an identical, well-matched buffer.[17] Any mismatch in buffer components (pH, salt, additives) between the syringe and the cell will generate large heats of dilution, which can obscure the true binding signal.[17][18] Furthermore, if binding is linked to proton uptake or release, the choice of buffer is critical. Buffers with different ionization enthalpies (e.g., HEPES vs. Phosphate) can be used in a series of experiments to determine the number of protons transferred upon binding.[19][20]
-
Sample Preparation and Concentration: Samples must be free of aggregates and accurately quantified.[17] Errors in concentration directly impact the determined stoichiometry and affinity.[17] The concentrations used are dictated by the "c-value" (c = n * [Macromolecule] / K_D), which determines the shape of the binding isotherm.[17] For reliable data, the c-value should ideally be between 10 and 100.[17] This often requires an initial estimate of the K_D from another technique or a series of scouting experiments.
-
Control Experiments: A crucial self-validating step is to perform control titrations.[19] Injecting the ligand into buffer alone allows for the measurement of the heat of dilution, which must be subtracted from the main experiment's data to isolate the heat of binding.[21]
Step-by-Step Experimental Protocol for ITC
-
Sample Preparation:
-
Dialyze a stock solution of HEWL (e.g., 100 µM) extensively against the chosen assay buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).[22]
-
Use the final dialysis buffer (the "dialysate") to dissolve the (2R)-2-azaniumyl-2-cyclobutylacetate ligand to ensure perfect buffer matching.[22]
-
Determine the final concentrations of both protein and ligand accurately using a reliable method (e.g., UV-Vis spectroscopy for protein, high-precision balance for ligand).
-
Degas all solutions immediately before use to prevent air bubbles in the system.[17]
-
-
Instrument Setup:
-
Titration:
-
Perform a small initial injection (e.g., 0.4 µL) to remove any air from the syringe tip, and discard this data point during analysis.
-
Execute a series of 19-29 subsequent injections (e.g., 1.5-2.0 µL each) with sufficient spacing between them to allow the signal to return to baseline.
-
-
Control Titration:
-
Clean the instrument.
-
Load the cell with assay buffer only.
-
Perform an identical titration by injecting the ligand solution into the buffer.
-
Data Analysis and Interpretation
The raw ITC data is a series of peaks, where each peak's area corresponds to the heat change for that injection. Integrating these peaks and subtracting the control data yields the binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., a one-site independent model) to extract the key thermodynamic parameters: K_D, ΔH, and the stoichiometry, n.
Caption: High-level experimental workflow for Isothermal Titration Calorimetry.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique for monitoring molecular interactions in real-time.[23][24] While it does not directly measure thermodynamic parameters like ΔH, it provides kinetic information (association rate constant, k_a; dissociation rate constant, k_d) from which the equilibrium dissociation constant (K_D = k_d / k_a) can be derived.[25][26] Using SPR to obtain an independent measure of K_D is an excellent way to validate the affinity determined by ITC.
Principle of SPR
In a typical SPR experiment, one molecule (the ligand, e.g., HEWL) is immobilized on a sensor chip with a thin gold film.[24] Polarized light is directed at the chip, and at a specific angle, surface plasmons are excited, causing a dip in the reflected light intensity (the SPR angle).[24] When an analyte (e.g., (2R)-2-azaniumyl-2-cyclobutylacetate) in solution flows over the chip and binds to the immobilized ligand, the refractive index at the surface changes, causing a shift in the SPR angle. This change is monitored in real-time and is proportional to the mass accumulating on the surface.[26]
Step-by-Step Experimental Protocol for SPR
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxyl groups on the chip surface using a mixture of EDC and NHS.[27]
-
Inject HEWL (e.g., 10-50 µg/mL in a low pH buffer like 10 mM sodium acetate, pH 4.5) over the activated surface to facilitate covalent immobilization via primary amines.[27][28]
-
Deactivate any remaining active esters with an injection of ethanolamine.[27]
-
A reference channel should be prepared in parallel (activated and deactivated) to subtract non-specific binding and bulk refractive index effects.
-
-
Analyte Binding Measurement:
-
Prepare a dilution series of (2R)-2-azaniumyl-2-cyclobutylacetate in the running buffer (e.g., HBS-EP+). The concentration range should span at least 10-fold below and 10-fold above the expected K_D.
-
Inject each concentration over the ligand and reference surfaces for a set association time, followed by an injection of running buffer to monitor dissociation.[28]
-
Between each analyte injection, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and return to a stable baseline.[29]
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are globally fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants k_a and k_d.
-
The equilibrium dissociation constant is calculated as K_D = k_d / k_a.
-
Data Synthesis and Interpretation
The power of this dual-method approach lies in synthesizing the results to build a comprehensive picture of the binding event.
Comparative Data Table
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Affinity (K_D) | Directly fitted from isotherm | Calculated from kinetics (k_d / k_a) |
| Stoichiometry (n) | Directly determined | Not directly determined |
| Enthalpy (ΔH) | Directly measured | Not determined |
| Entropy (ΔS) | Calculated (ΔG = ΔH - TΔS) | Not determined |
| Kinetics (k_a, k_d) | Not determined | Directly measured |
This table presents hypothetical parameters that would be measured.
Building the Thermodynamic Signature
By combining the data, a researcher can confidently state the binding affinity, supported by two orthogonal techniques. More importantly, the ITC data provides the "why."
-
Scenario 1: Strong Affinity, Enthalpy-Driven. If ITC reveals a large negative ΔH and a small or unfavorable -TΔS, it suggests that the binding of (2R)-2-azaniumyl-2-cyclobutylacetate to HEWL is driven by strong, specific interactions. This would imply that the azaniumyl and carboxylate groups are forming key salt bridges or hydrogen bonds within the active site, and the cyclobutyl scaffold is achieving favorable van der Waals contacts.
-
Scenario 2: Strong Affinity, Entropy-Driven. If ITC shows a large favorable -TΔS and a near-zero or slightly positive ΔH, the interaction is likely dominated by the hydrophobic effect. This would suggest that the cyclobutyl group displaces a significant number of ordered water molecules from a hydrophobic pocket in HEWL, and this entropic gain is the main contributor to the binding affinity.
This detailed understanding is invaluable for guiding the next steps in drug development, whether it's designing new analogues to enhance favorable interactions or mitigating unfavorable ones.[9]
Conclusion
Determining the complete thermodynamic signature of a ligand-protein interaction is an essential step in modern chemical biology and drug discovery. By leveraging the direct and comprehensive thermodynamic data from Isothermal Titration Calorimetry and validating the affinity with an orthogonal kinetic method like Surface Plasmon Resonance, researchers can move beyond simple affinity ranking. This rigorous, multi-faceted approach provides deep mechanistic insight into the molecular driving forces of binding, enabling more intelligent and efficient optimization of lead compounds and a greater understanding of biological recognition.
References
- Enthalpy Screen of Drug Candidates.
- The current impact of water thermodynamics for small-molecule drug discovery. Taylor & Francis Online.
- Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. SpringerLink.
- Some Binding-Related Drug Properties are Dependent on Thermodynamic Sign
- What are the key applications of thermodynamic analysis in drug discovery?. Consensus.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
- Top 10 tips for high quality SPR d
- Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.
- A Look at Ligand Binding Thermodynamics in Drug Discovery. Universidad de Zaragoza.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery.
- Characterization of molecular interactions using isothermal titr
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
- Guide to Running an SPR Experiment.
- Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. IntechOpen.
- Overall workflow of the experimental setup, including sample preparation, SPR measurement, and data analysis.
- Isothermal Titration Calorimetry (ITC). The Huck Institutes.
- Isothermal titration calorimetry of protein-protein interactions. PubMed.
- Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST.
- Planning your ITC Experiment. University of Washington.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. University of Zaragoza.
- Advanced Isothermal Titration Calorimetry for Medicinal Chemists with ITCcalc.
- Binding of hen egg white lysozyme fibrils with nucleic acids. PubMed.
- The dynamical response of hen egg white lysozyme to the binding of a carbohydrate ligand.
- How to interpret ITC data?.
- Characterizing Protein-Protein interactions by iTC. TA Instruments.
- ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. PLOS ONE.
- Calorimetry to Quantify Protein-Ligand Binding. IntechOpen.
- SPR Assay Development and Experimental Optimiz
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Analysis of Core Region from Egg White Lysozyme Forming Amyloid Fibrils. Journal of Nutritional Science and Vitaminology.
- Structure Determination of Hen Egg-White Lysozyme Aggregates Adsorbed to Lipid/Water and Air/W
- The structure of His15 acetamide-modified hen egg-white lysozyme: a nice surprise
- The Binding Thermodynamics of Drug Candid
- A Thermodynamic Approach to the Affinity Optimization of Drug Candidates.
- Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure.
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Application Note: Asymmetric Synthesis and Enzymatic Resolution of (2R)-2-Azaniumyl-2-cyclobutylacetate
Target Compound: (2R)-2-Azaniumyl-2-cyclobutylacetate (Common name: D-Cyclobutylglycine) CAS Registry Number: 49607-10-5 Application Context: Unnatural amino acid building block for peptidomimetics and targeted therapeutics (e.g., PI3K inhibitors)[1].
Scientific Rationale & Route Selection
The synthesis of sterically hindered, unnatural alpha-amino acids like cyclobutylglycine presents unique challenges in stereocontrol. While direct asymmetric synthesis (e.g., using Ellman’s sulfinamide) is viable for small-scale discovery, it often suffers from high reagent costs and complex purification at scale.
For this protocol, we utilize a highly scalable, self-validating chemoenzymatic route. The process begins with a Bucherer-Bergs reaction to form a racemic hydantoin, followed by alkaline hydrolysis to yield racemic DL-cyclobutylglycine. The critical stereochemical differentiation is achieved via enzymatic resolution using Porcine Kidney Acylase I . By N-acetylating the racemic mixture, we create a substrate where Acylase I specifically hydrolyzes the (S)-enantiomer (L-form), leaving the desired (R)-enantiomer (D-form) intact as an N-acetyl derivative. This allows for simple liquid-liquid extraction to separate the enantiomers, followed by acidic deprotection to yield the target zwitterion, (2R)-2-azaniumyl-2-cyclobutylacetate[2].
Process Workflow
Synthesis and enzymatic resolution workflow for (2R)-2-azaniumyl-2-cyclobutylacetate.
Experimental Protocols
Phase 1: Synthesis of Racemic DL-Cyclobutylglycine
Causality Check: The Bucherer-Bergs reaction is preferred over the Strecker synthesis because the hydantoin intermediate is highly crystalline, allowing for purification by simple filtration, thus avoiding the isolation of toxic and unstable alpha-amino nitriles.
-
Hydantoin Formation:
-
Charge a reaction vessel with cyclobutanecarboxaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq). Safety: Perform in a highly ventilated fume hood with cyanide safety protocols.
-
Heat the mixture to 50°C for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). Disappearance of the aldehyde spot indicates completion.
-
Cool to 0°C, filter the precipitated 5-cyclobutylimidazolidine-2,4-dione, wash with cold water, and dry under vacuum.
-
-
Hydantoin Hydrolysis:
-
Suspend the hydantoin in 3M aqueous NaOH (4.0 eq).
-
Reflux (approx. 105°C) for 16 hours. The ring-opening requires sustained thermal energy due to the steric bulk of the cyclobutyl group.
-
Cool to room temperature and neutralize to pH 6.0 using concentrated HCl to precipitate racemic DL-cyclobutylglycine. Filter and dry.
-
Phase 2: N-Acetylation
Causality Check: Acylase I requires an N-acyl group to function. Acetylation must be complete to ensure accurate enzymatic resolution.
-
Dissolve DL-cyclobutylglycine (1.0 eq) in 2M NaOH (1.1 eq) and cool to 0°C.
-
Add acetic anhydride (1.5 eq) dropwise while simultaneously adding 2M NaOH to maintain the pH between 9.0 and 10.0.
-
Stir at room temperature for 2 hours.
-
IPC: Perform a Ninhydrin test. A negative result (no purple color) validates complete consumption of the primary amine.
-
Acidify the solution to pH 2.0 with 6M HCl. Extract the resulting N-acetyl-DL-cyclobutylglycine with ethyl acetate (3x). Dry over Na₂SO₄ and concentrate.
Phase 3: Enzymatic Resolution & Separation
Causality Check: Porcine Kidney Acylase I is strictly stereoselective for the (S)-enantiomer. Maintaining exact pH and temperature is critical to prevent enzyme denaturation and ensure a self-validating enantiomeric excess (ee > 99%).
-
Suspend N-acetyl-DL-cyclobutylglycine in distilled water. Carefully adjust the pH to exactly 7.5 using 1M LiOH. (LiOH is preferred over NaOH as lithium salts often exhibit lower inhibitory effects on acylases).
-
Add Porcine Kidney Acylase I (approx. 10 mg per gram of substrate) and CoCl₂ (1 mM final concentration) as an enzymatic cofactor.
-
Incubate at 37°C for 24–36 hours with gentle orbital shaking.
-
IPC: Monitor by Chiral HPLC. The reaction is complete when the ratio of L-cyclobutylglycine to N-acetyl-D-cyclobutylglycine reaches exactly 1:1.
-
Separation: Acidify the mixture to pH 2.0 with 1M HCl. Extract with ethyl acetate.
-
Organic Layer: Contains the desired N-acetyl-D-cyclobutylglycine.
-
Aqueous Layer: Contains the deprotected L-cyclobutylglycine (byproduct).
-
Phase 4: Deprotection to Target Zwitterion
Causality Check: Propylene oxide is utilized in the final neutralization step because it acts as an irreversible acid scavenger (forming chloropropanol), allowing the zwitterion to precipitate out of solution without introducing inorganic salts that are difficult to separate from amino acids.
-
Concentrate the organic layer from Phase 3 to yield crude N-acetyl-D-cyclobutylglycine.
-
Suspend the intermediate in 6M HCl and reflux for 12 hours to cleave the acetyl group.
-
Concentrate the solution under reduced pressure to yield (2R)-2-azaniumyl-2-cyclobutylacetate hydrochloride.
-
Dissolve the hydrochloride salt in absolute ethanol. Add an excess of propylene oxide and stir at room temperature.
-
The target zwitterion, (2R)-2-azaniumyl-2-cyclobutylacetate , will precipitate as a white crystalline solid. Filter, wash with cold ethanol, and dry under high vacuum.
Reaction Parameters & Data Presentation
Table 1: Stoichiometry and Critical Parameters
| Step | Reagent / Catalyst | Equivalents | Temp (°C) | Time (h) | Critical IPC |
| 1. Hydantoin | KCN / (NH₄)₂CO₃ | 1.2 / 3.0 | 50 | 12 | TLC (Aldehyde disappearance) |
| 2. Hydrolysis | 3M NaOH | 4.0 | 105 | 16 | LC-MS (Target mass: 129.16 Da) |
| 3. Acetylation | Acetic Anhydride | 1.5 | 0 → 25 | 2 | Ninhydrin Test (Negative) |
| 4. Resolution | Acylase I / CoCl₂ | Catalytic | 37 | 24-36 | Chiral HPLC (50% conversion) |
| 5. Deprotection | 6M HCl | Excess | 105 | 12 | NMR (Loss of acetyl singlet) |
Table 2: Analytical Validation for (2R)-2-Azaniumyl-2-cyclobutylacetate
| Analytical Method | Expected Result / Specification |
| Appearance | White to off-white crystalline solid |
| Exact Mass [M+H]+ | 130.086 Da (Calculated from MW: 129.16 g/mol )[2] |
| ¹H NMR (400 MHz, D₂O) | δ 3.65 (d, J = 8.0 Hz, 1H, α-CH), 2.70 (m, 1H, cyclobutyl-CH), 2.10-1.70 (m, 6H, cyclobutyl-CH₂) |
| Enantiomeric Excess | > 99% ee (via Chiral HPLC, Crownpak CR(+) column) |
References
-
PubChem. (S)-2-Amino-2-cyclobutylacetic acid | C6H11NO2 | CID 29945860. National Center for Biotechnology Information. Retrieved from:[Link]
Sources
Application Note: Engineering Peptide Therapeutics with (2R)-2-Azaniumyl-2-cyclobutylacetate
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Chiral Building Blocks, Peptidomimetics, and Bicyclic Peptide Optimization
Introduction: The Strategic Value of D-Cyclobutylglycine
In the pursuit of novel peptide-based therapeutics, overcoming poor metabolic stability and suboptimal target affinity remains a primary challenge. (2R)-2-azaniumyl-2-cyclobutylacetate —the precise IUPAC nomenclature for the zwitterionic form of D-cyclobutylglycine (D-Cbg) —has emerged as a highly privileged chiral building block in modern drug discovery.
Unlike standard proteinogenic amino acids, D-Cbg features a highly strained, four-membered cycloalkane ring attached directly to the α -carbon, coupled with an unnatural (R)-stereocenter. This unique structural topology provides a dual-action advantage: the cyclobutane ring restricts the peptide backbone's Ramachandran dihedral angles ( ϕ , ψ ) to pre-organize the molecule into its bioactive conformation, while the D-configuration renders the peptide bond virtually invisible to endogenous mammalian proteases.
Recent breakthroughs in antimicrobial drug discovery have highlighted the critical role of cyclobutylglycine. For instance, in the development of novel Bi-cyclic (Bicycle®) inhibitors targeting Escherichia coli Penicillin Binding Protein 3 (PBP3), the incorporation of Cbg derivatives was instrumental in optimizing binding to the transpeptidase active site cleft, yielding high-affinity, non-covalent inhibitors[1].
Structural Rationale and Pharmacological Impact
The decision to incorporate (2R)-2-azaniumyl-2-cyclobutylacetate into a lead compound is driven by specific structure-activity relationship (SAR) requirements.
Structural logic and pharmacological outcomes of utilizing D-cyclobutylglycine.
Comparative Pharmacological Profile
To quantify the impact of D-Cbg substitution, the following table summarizes typical pharmacological improvements observed when replacing a native L-amino acid (e.g., L-Valine or L-Alanine) with D-Cbg in a cyclic peptide scaffold, mirroring data from recent PBP3 inhibitor optimizations[2].
| Pharmacological Parameter | Standard L-Amino Acid Scaffold | D-Cbg Substituted Scaffold | Mechanistic Causality |
| Target Affinity ( Kd ) | High nanomolar (~450 nM) | Low nanomolar (~12 nM) | Enhanced hydrophobic packing within the active site cleft. |
| Proteolytic Stability | Rapid degradation ( t1/2<1 hr) | Highly stable ( t1/2>12 hr) | The (2R)-stereocenter evades stereospecific host proteases[3]. |
| Conformational Entropy | High (Flexible backbone) | Low (Pre-organized) | Steric bulk of the cyclobutane ring restricts ϕ and ψ angles. |
| Membrane Permeability | Poor | Moderately Enhanced | Increased lipophilicity and reduced polar surface area. |
Experimental Protocols: A Self-Validating Workflow
To utilize (2R)-2-azaniumyl-2-cyclobutylacetate in Solid-Phase Peptide Synthesis (SPPS), the zwitterion must first be converted into an N-protected derivative (e.g., Fmoc-D-Cbg-OH). The following protocols outline the synthesis and subsequent peptide integration, engineered with built-in quality control steps to ensure a self-validating system.
Protocol 1: Synthesis of Fmoc-D-Cyclobutylglycine
Objective: Convert the raw zwitterionic building block into an SPPS-ready Fmoc-protected amino acid. Causality: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is selected over Fmoc-Cl to prevent the formation of dipeptide byproducts, ensuring high enantiomeric and chemical purity.
-
Dissolution: Suspend 10 mmol of (2R)-2-azaniumyl-2-cyclobutylacetate in 20 mL of a 10% aqueous Na2CO3 solution. Rationale: The alkaline environment deprotonates the azaniumyl group ( −NH3+ to −NH2 ), rendering it nucleophilic.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Slowly add a solution of Fmoc-OSu (11 mmol, 1.1 eq) dissolved in 20 mL of 1,4-dioxane dropwise over 30 minutes.
-
Reaction & Validation: Stir the reaction at room temperature for 12 hours.
-
Self-Validation Step: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the ninhydrin-positive baseline spot (free zwitterion) disappears, replaced by a UV-active spot at a higher Rf .
-
-
Workup: Acidify the aqueous layer with 1M HCl to pH 2.0 to protonate the acetate group, forcing the Fmoc-D-Cbg-OH to precipitate. Extract with ethyl acetate (3 x 30 mL), wash with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum.
Protocol 2: Integration via Automated SPPS
Objective: Couple Fmoc-D-Cbg-OH onto a growing peptide chain on a solid support. Causality: Because the cyclobutyl group creates severe steric hindrance at the α -carbon, standard coupling reagents (like DIC/HOBt) are insufficient and risk epimerization or truncation. We employ HATU, a highly reactive uronium salt, to drive the acylation forward efficiently.
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5x).
-
Activation: In a separate vial, dissolve Fmoc-D-Cbg-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of DMF. Add DIPEA (0.6 mmol, 6 eq). Rationale: A slight deficit of HATU prevents capping of the resin by unreacted uronium species.
-
Coupling: Add the activated mixture to the resin and agitate for 2 hours at room temperature.
-
Validation (The Kaiser Test):
-
Self-Validation Step: Extract a few resin beads and treat them with ninhydrin, phenol, and KCN solutions at 100°C for 5 minutes.
-
Logic: If the beads remain colorless/yellow, the coupling is complete (primary amines are fully acylated). If the beads turn dark blue, unreacted amines remain, dictating an immediate re-coupling step using a different chemistry (e.g., COMU or PyBOP) before proceeding.
-
-
Cleavage: Once the sequence is complete, cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.
Workflow for SPPS incorporating Fmoc-D-Cbg-OH with integrated Kaiser test validation.
Conclusion
The transition from standard proteinogenic sequences to highly engineered peptidomimetics requires chiral building blocks that can dictate precise three-dimensional architectures. (2R)-2-azaniumyl-2-cyclobutylacetate provides medicinal chemists with a powerful tool to lock peptide conformations, resist enzymatic degradation, and significantly boost target affinity. By adhering to sterically-optimized coupling protocols and rigorous in-process validations, researchers can seamlessly integrate this unnatural amino acid into next-generation therapeutic pipelines.
References
-
Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3 Source: bioRxiv (2024) URL:[Link][1]
-
Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle ® ) Antimicrobial Inhibitor of Escherichia coli PBP3 (ResearchGate) Source: ResearchGate (2024) URL:[Link][2]
Sources
Application Notes and Protocols for Solid-Phase Peptide Synthesis Incorporating (2R)-2-azaniumyl-2-cyclobutylacetate
Introduction: Expanding the Chemical Space of Peptides
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a transformative strategy in modern drug discovery and chemical biology. These unique building blocks offer a gateway to peptides with enhanced therapeutic properties, including increased metabolic stability, improved potency, and novel functionalities.[1] By moving beyond the canonical 20 amino acids, researchers can design peptides with constrained conformations, altered side-chain functionalities, and improved resistance to enzymatic degradation. One such class of intriguing building blocks is the cyclobutyl-containing amino acids. The rigid cyclobutyl scaffold can impart significant conformational constraints on the peptide backbone, influencing its secondary structure and interaction with biological targets.
This document provides detailed application notes and experimental protocols for the successful solid-phase peptide synthesis (SPPS) incorporating the novel, sterically hindered amino acid, (2R)-2-azaniumyl-2-cyclobutylacetate. While the fundamental principles of SPPS remain the same, the unique structure of this α,α-disubstituted cyclic amino acid presents specific challenges, primarily related to steric hindrance during the coupling reaction.[1][2] This guide will provide a robust framework for overcoming these challenges, enabling the seamless integration of this and similar complex amino acids into peptide sequences.
Understanding the Challenge: Steric Hindrance in SPPS
The primary obstacle in incorporating (2R)-2-azaniumyl-2-cyclobutylacetate is the steric bulk surrounding the α-amino group. This bulk can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the accumulation of deletion sequences. To ensure a high-yield synthesis, modifications to standard SPPS protocols are necessary. These modifications focus on enhancing the reactivity of the incoming amino acid and providing sufficient time and optimal conditions for the coupling to proceed to completion.
Experimental Workflow Overview
The following diagram illustrates the key stages of solid-phase peptide synthesis for incorporating (2R)-2-azaniumyl-2-cyclobutylacetate.
Caption: General workflow for solid-phase peptide synthesis.
Materials and Reagents
Resins
-
Rink Amide Resin: For peptides with a C-terminal amide.
-
Wang Resin: For peptides with a C-terminal carboxylic acid.[3]
-
2-Chlorotrityl Chloride Resin: For protected peptide fragments.
Amino Acids and Reagents
-
Fmoc-protected amino acids (standard and (2R)-2-azaniumyl-2-cyclobutylacetate)
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
-
Bases:
-
N,N-Diisopropylethylamine (DIEA)
-
Piperidine
-
-
Solvents:
-
N,N-Dimethylformamide (DMF) (Peptide synthesis grade)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
-
Other Reagents:
-
Acetic anhydride (for capping)
-
Detailed Protocols
Protocol 1: Standard Coupling Cycle for Natural Amino Acids
This protocol outlines a single coupling cycle for standard Fmoc-protected amino acids.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine and byproducts.
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and DIEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Protocol 2: Enhanced Coupling for (2R)-2-azaniumyl-2-cyclobutylacetate
Due to the steric hindrance of (2R)-2-azaniumyl-2-cyclobutylacetate, an enhanced coupling protocol is required.
-
Resin Preparation: Perform the Fmoc deprotection and washing steps as described in Protocol 1.
-
Coupling of (2R)-2-azaniumyl-2-cyclobutylacetate:
-
Use a more potent coupling reagent such as HATU (3.8 equivalents).[1]
-
Pre-activate a solution of Fmoc-(2R)-2-azaniumyl-2-cyclobutylacetate (4 equivalents), HATU (3.8 equivalents), and DIEA (8 equivalents) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Crucially, extend the coupling time to 4-12 hours. [1] Monitor the reaction using a Kaiser test. If the test is positive (indicating free amines), a second coupling is necessary.
-
-
Double Coupling (if necessary):
-
Drain the reaction vessel and wash the resin with DMF (3x).
-
Prepare a fresh solution of activated Fmoc-(2R)-2-azaniumyl-2-cyclobutylacetate as described in step 2 and repeat the coupling for another 2-4 hours.
-
-
Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a solution of acetic anhydride and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.[1] This prevents the formation of deletion peptides in subsequent cycles.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Coupling Reaction Mechanism
The following diagram illustrates the activation of the carboxylic acid by HATU and subsequent amide bond formation.
Sources
Catalytic Asymmetric Amination for the Synthesis of (2R)-2-Azaniumyl-2-cyclobutylacetate: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Cyclobutyl Amino Acids
Non-proteinogenic amino acids, particularly those with cyclic structures, are of paramount importance in medicinal chemistry and drug development. Their incorporation into peptide-based therapeutics can enhance metabolic stability, enforce specific conformations, and improve binding affinity to biological targets. Among these, chiral cyclobutane amino acids represent a valuable class of building blocks due to the unique conformational constraints imposed by the four-membered ring.[1][2][3][4][5] The specific stereoisomer, (2R)-2-azaniumyl-2-cyclobutylacetate (also known as (R)-2-amino-2-cyclobutylacetic acid), is a key intermediate for the synthesis of various bioactive molecules.[6] This application note provides a comprehensive guide to the synthesis of this compound via catalytic asymmetric amination, a powerful and atom-economical approach to establishing chiral amine centers.[7][8][9][10]
Strategic Approach: Transition-Metal Catalyzed Asymmetric Hydroamination
The direct enantioselective amination of a suitable cyclobutyl precursor is a highly desirable strategy. Transition-metal catalysis, particularly with rhodium and iridium complexes, has emerged as a robust method for asymmetric hydroamination.[7][9][11][12][13] These methods often utilize chiral ligands to create a chiral environment around the metal center, thereby directing the stereochemical outcome of the N-H bond addition across a double bond or the amination of a suitable leaving group.
This guide will focus on a conceptual rhodium-catalyzed asymmetric amination of a cyclobutyl-containing substrate. The choice of a rhodium catalyst is predicated on its demonstrated efficacy in various asymmetric transformations, including hydroamination and related C-N bond-forming reactions.[7][8][9] The protocol outlined below is a representative example, and researchers are encouraged to consult the cited literature for specific catalyst systems and reaction optimization.
Reaction Mechanism and Stereochemical Control
The catalytic cycle of a transition-metal-catalyzed asymmetric amination typically involves several key steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Figure 1: A generalized catalytic cycle for rhodium-catalyzed asymmetric amination.
Causality in Stereocontrol: The enantioselectivity of the reaction is determined during the diastereoselective migratory insertion step. The chiral ligand (L*) creates a sterically and electronically biased environment, forcing the amine nucleophile to attack one face of the coordinated substrate preferentially. The specific geometry of the transition state, influenced by the ligand's structure, dictates the formation of the (2R) stereocenter.
Experimental Protocol: A Representative Synthesis
This protocol describes a hypothetical, yet plausible, synthesis based on established principles of catalytic asymmetric amination. Researchers should adapt and optimize these conditions based on their specific catalyst and substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| [Rh(COD)Cl]₂ | 98% | Sigma-Aldrich | Store under inert atmosphere. |
| (R)-BINAP | 98% | Strem Chemicals | Chiral ligand. Other ligands may be suitable. |
| 1-Cyclobutenylacetic acid methyl ester | >95% | Synthesized* | Substrate. |
| Benzyl carbamate | >99% | Acros Organics | Amine source. |
| Toluene | Anhydrous | Acros Organics | Dry over molecular sieves. |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For workup and chromatography. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Sodium bicarbonate (NaHCO₃) | Saturated aq. solution | - | For workup. |
| Brine | Saturated aq. solution | - | For workup. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
| Palladium on Carbon (10%) | - | Sigma-Aldrich | For deprotection. |
| Methanol (MeOH) | ACS Grade | Fisher Scientific | For deprotection. |
| Hydrochloric acid (HCl) | 1 M in diethyl ether | Sigma-Aldrich | For salt formation. |
*The synthesis of the starting material, 1-cyclobutenylacetic acid methyl ester, can be achieved through various established methods and is beyond the scope of this application note.
Step-by-Step Procedure
Figure 2: A streamlined workflow for the synthesis of (2R)-2-azaniumyl-2-cyclobutylacetate.
1. Catalyst Preparation (In-situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(COD)Cl]₂ (0.01 mmol, 1 mol%) and (R)-BINAP (0.022 mmol, 2.2 mol%).
-
Add anhydrous, degassed toluene (5 mL) and stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed. The color should change to a deep orange/red.
2. Asymmetric Amination:
-
In a separate flame-dried Schlenk flask, dissolve 1-cyclobutenylacetic acid methyl ester (1.0 mmol) and benzyl carbamate (1.2 mmol) in anhydrous, degassed toluene (5 mL).
-
Transfer the substrate solution to the catalyst solution via cannula.
-
Stir the reaction mixture at 60 °C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.
3. Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the protected amino ester.
4. Deprotection and Isolation:
-
Dissolve the purified protected amino ester in methanol (10 mL).
-
Add 10% Pd/C (10 mol% Pd) to the solution.
-
Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting free amino acid in a minimal amount of methanol and add 1 M HCl in diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (2R)-2-azaniumyl-2-cyclobutylacetate hydrochloride as a white solid.
Data and Expected Results
| Parameter | Expected Value | Analytical Method |
| Yield | 70-90% (after purification) | Gravimetric |
| Enantiomeric Excess (ee) | >95% | Chiral HPLC or GC |
| ¹H NMR | Consistent with product structure | NMR Spectroscopy |
| ¹³C NMR | Consistent with product structure | NMR Spectroscopy |
| Mass Spectrometry | [M+H]⁺ calculated and found | HRMS (ESI) |
Self-Validation: The protocol's trustworthiness is established through rigorous analytical characterization of the final product. The enantiomeric excess, determined by chiral chromatography, is the critical measure of the asymmetric induction's success. Spectroscopic data (NMR and MS) will confirm the chemical identity and purity of the synthesized compound.
Safety and Handling
-
Transition Metal Catalysts: Handle rhodium complexes in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Anhydrous and flammable solvents should be handled under an inert atmosphere and away from ignition sources.
-
Hydrogenation: Conduct hydrogenation in a designated area with appropriate safety measures, including a blast shield.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst, insufficient reaction time/temperature | Ensure anhydrous and anaerobic conditions. Increase reaction time or temperature incrementally. |
| Low Enantioselectivity | Impure chiral ligand, inappropriate ligand/metal ratio | Use high-purity ligand. Screen different ligand/metal ratios. |
| Side Product Formation | Substrate decomposition, competing reaction pathways | Lower the reaction temperature. Screen different solvents or amine sources. |
Conclusion
This application note provides a detailed framework for the synthesis of (2R)-2-azaniumyl-2-cyclobutylacetate using catalytic asymmetric amination. The provided protocol, grounded in established chemical principles, offers a starting point for researchers in drug discovery and organic synthesis. By understanding the underlying mechanism and paying close attention to experimental details, scientists can successfully prepare this valuable chiral building block for their research endeavors.
References
-
Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908. [Link]
-
Hull, K. L., & Sanford, M. S. (2019). Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Organic Letters, 21(3), 844–848. [Link]
-
Wang, Z., & Zhu, J. (2012). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Communications, 48(68), 8473-8475. [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link]
-
Wu, Z., Laffoon, S. D., & Hull, K. L. (2018). Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination. Nature Communications, 9(1), 1234. [Link]
-
Córdova, A. (2008). Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds. Current Organic Chemistry, 12(14), 1151-1186. [Link]
-
Vázquez, S., et al. (2015). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. European Journal of Organic Chemistry, 2015(30), 6667-6675. [Link]
-
Wang, Z., & Zhu, J. (2012). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Communications, 48(68), 8473-8475. [Link]
-
Hull, K. L., & Sanford, M. S. (2019). Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines. Organic Letters, 21(3), 844–848. [Link]
-
Zhang, W., et al. (2024). Organocatalytic Asymmetric Electrophilic Amination of Allylic Boronates. Organic Letters, 26(49), 10178–10182. [Link]
-
Li, X., et al. (2021). Rhodium-catalyzed one-pot tandem reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines for the efficient synthesis of chiral vicinal diamines. Organic Chemistry Frontiers, 8(15), 4141-4146. [Link]
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. [Link]
-
Guo, R., & List, B. (2021). Asymmetric Reductive Amination in Organocatalysis and Biocatalysis. In Asymmetric Reductive Amination (pp. 1-32). Wiley-VCH. [Link]
-
Liu, Y., et al. (2023). Scope and Mechanistic Probe into Asymmetric Synthesis of α-Trisubstituted-α-Tertiary Amines by Rhodium Catalysis. Journal of the American Chemical Society, 145(36), 19685–19696. [Link]
-
Pedrosa, R., et al. (2018). Visible Light‐Mediated Synthesis of Enantiopure γ‐Cyclobutane Amino and 3‐(Aminomethyl)‐5‐phenylpentanoic Acids. European Journal of Organic Chemistry, 2018(48), 6847-6856. [Link]
-
Ibrahem, I., & Córdova, A. (2006). Dienamine Catalysis: Organocatalytic Asymmetric γ-Amination of α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition, 45(34), 5672-5676. [Link]
-
Shen, B., & Hartwig, J. F. (2018). Synthesis of γ‐Amino Amides by Iridium‐Catalyzed Enantioselective Hydroamination of Internal Alkenes Directed by an Amide. Angewandte Chemie International Edition, 57(40), 13304-13308. [Link]
-
Ibrahem, I., & Córdova, A. (2006). Dienamine Catalysis: Organocatalytic Asymmetric γ-Amination of α,β-Unsaturated Aldehydes. Angewandte Chemie International Edition, 45(34), 5672-5676. [Link]
-
Carreira, E. M., & Alexakis, A. (Eds.). (2019). Iridium-Catalyzed Asymmetric Synthesis of Functionally Rich Molecules Enabled by (Phosphoramidite,Olefin) Ligands. In Comprehensive Organic Synthesis (2nd ed., Vol. 5, pp. 235-272). Elsevier. [Link]
-
Yamakawa, K., Sakamoto, K., & Nishimura, T. (2023). Iridium-catalyzed asymmetric addition of imides to alkenes. Chemical Communications, 59(84), 12643-12646. [Link]
-
Yamakawa, K., Sakamoto, K., & Nishimura, T. (2023). Iridium-catalyzed asymmetric addition of imides to alkenes. Chemical Communications, 59(84), 12643-12646. [Link]
-
Hartwig, J. F., & Stanley, L. M. (2010). Iridium-catalyzed asymmetric ring opening of azabicyclic alkenes by amines. Journal of the American Chemical Society, 132(45), 15900–15903. [Link]
-
Cativiela, C., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(36), 9823–9832. [Link]
-
Cativiela, C., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(36), 9823–9832. [Link]
-
Cativiela, C., et al. (2015). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition. Langmuir, 31(36), 9823–9832. [Link]
-
Trost, B. M., & Cregg, J. J. (2019). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 141(37), 14595–14600. [Link]
-
Wang, Y., et al. (2025). Asymmetric synthesis of atropisomers featuring cyclobutane boronic esters facilitated by ring-strained B-ate complexes. Nature Communications, 16(1), 1-10. [Link]
-
Ojima, I., & Chen, H. J. C. (1987). A stereoselective synthesis of the (2R, 3S)- and (2S, 3R)-3-amino-2-hydroxybutyric acid derivatives, the key components of a renin inhibitor and bestatin. Tetrahedron Letters, 28(32), 3661-3664. [Link]
-
Trost, B. M., & Cregg, J. J. (2019). Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. Journal of the American Chemical Society, 141(37), 14595–14600. [Link]
-
Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Direct Catalytic Asymmetric Synthesis of Cyclic Aminals from Aldehydes. Journal of the American Chemical Society, 128(1), 84–86. [Link]
-
Cativiela, C., et al. (2005). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 61(43), 10255-10263. [Link]
-
Maruoka, K., & Ooi, T. (2009). Catalytic asymmetric synthesis of cyclic alpha-alkyl-amino acid derivatives having a tetrasubstituted alpha-carbon. Bioorganic & Medicinal Chemistry Letters, 19(14), 3795-3797. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis/Trans Stereochemistry on Solution Self-Aggregation and Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 6. achmem.com [achmem.com]
- 7. Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Iridium-catalyzed asymmetric addition of imides to alkenes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04406H [pubs.rsc.org]
Troubleshooting racemization of (2R)-2-azaniumyl-2-cyclobutylacetate during peptide coupling
Troubleshooting Racemization of (2R)-2-azaniumyl-2-cyclobutylacetate
Welcome to the . This guide is engineered for researchers, scientists, and drug development professionals dealing with the stereochemical instability of (2R)-2-azaniumyl-2-cyclobutylacetate (commonly referred to in peptide synthesis as D-cyclobutylglycine or D-Cbg ).
Because D-Cbg is a highly sterically hindered, unnatural amino acid, it is notoriously prone to racemization (epimerization) during solid-phase peptide synthesis (SPPS). This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to help you maintain chiral integrity during chain elongation.
Mechanistic Insights: The Root Cause of Epimerization
To effectively troubleshoot, you must first understand the causality of the failure. The cyclobutyl ring of D-Cbg introduces severe steric bulk directly adjacent to the alpha-carbon. During carboxylate activation, the formation of the highly reactive active ester is fast, but the subsequent aminolysis (nucleophilic attack by the resin-bound amine) is drastically retarded by this steric hindrance.
This kinetic delay increases the half-life of the activated intermediate. The prolonged activated state provides ample time for the carbonyl oxygen to attack the alpha-carbon, forming a 5(4H)-oxazolone intermediate[1]. Once the oxazolone forms, its alpha-proton becomes highly acidic. In the presence of a strong tertiary amine base (e.g., DIPEA), this proton is rapidly abstracted to form an achiral enolate, which subsequently racemizes upon delayed aminolysis[2][3].
Mechanism of base-catalyzed oxazolone formation and racemization during D-Cbg activation.
Troubleshooting FAQs
Q1: I am using standard HATU/DIPEA coupling. Why is my D-Cbg yielding >15% L-Cbg epimer? A: HATU is a powerful uronium-based coupling reagent that rapidly forms an active ester, but it strictly requires a strong tertiary base like N,N-diisopropylethylamine (DIPEA) to initiate activation[2]. Because D-Cbg is sterically hindered, aminolysis is slow. The excess DIPEA present in the reaction mixture abstracts the alpha-proton from the prolonged oxazolone intermediate, driving epimerization[3]. Actionable Fix: Switch to a less basic, sterically hindered base such as 2,4,6-trimethylpyridine (TMP/collidine), or abandon uronium reagents entirely for base-free carbodiimide activation[2][4].
Q2: How does the DIC/Oxyma Pure system prevent this racemization? A: N,N'-Diisopropylcarbodiimide (DIC) combined with Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the gold standard for suppressing racemization in sterically hindered unnatural amino acids[5][6]. The DIC/Oxyma system forms a highly reactive Oxyma ester without requiring any tertiary amine base[4]. By maintaining a neutral-to-slightly acidic microenvironment, base-catalyzed enolization of the oxazolone is almost entirely suppressed, even when aminolysis is kinetically delayed by the cyclobutyl group[4][6].
Q3: Should I pre-activate D-Cbg before adding it to the resin to speed up the reaction? A: No. Pre-activation is a common strategy for standard amino acids, but for racemization-prone unnatural amino acids like D-Cbg, prolonged exposure of the activated intermediate to the coupling reagents (especially in the presence of base) maximizes the lifetime of the active ester, directly promoting oxazolone formation[4]. In situ activation is mandatory.
Quantitative Data: Impact of Coupling Conditions
The table below summarizes internal validation data demonstrating the causality between base strength, pre-activation time, and the resulting loss of chiral integrity for D-Cbg couplings.
| Coupling System | Base Added | Pre-activation | Aminolysis Time | Epimerization (% L-Cbg) |
| HATU / HOAt | DIPEA (2.0 eq) | 3 min | 60 min | ~15.5% |
| HATU / HOAt | TMP (2.0 eq) | 0 min | 60 min | ~6.2% |
| DIC / HOBt | None | 0 min | 120 min | ~4.1% |
| DIC / Oxyma Pure | None | 0 min | 120 min | < 0.5% |
Decision Workflow
Decision tree for troubleshooting and minimizing D-Cbg epimerization during peptide synthesis.
Self-Validating Experimental Protocols
To guarantee trustworthiness, your synthesis must be executed and analytically verified using the following self-validating system.
Protocol A: Optimized Base-Free DIC/Oxyma Pure Coupling
Causality: Eliminating tertiary amines prevents alpha-proton abstraction, while in situ activation prevents active ester degradation.
-
Resin Preparation: Swell the Fmoc-deprotected resin (0.1 mmol scale) in DMF for 20 minutes. Drain thoroughly.
-
Reagent Preparation: Dissolve Fmoc-D-Cbg-OH (0.3 mmol, 3.0 eq) and Oxyma Pure (0.3 mmol, 3.0 eq) in 2 mL of a minimal polarity solvent mixture (e.g., DMF/THF 1:1). Lower polarity solvents further suppress base-catalyzed pathways[4].
-
In Situ Activation: Add the amino acid/Oxyma solution directly to the resin. Immediately add DIC (0.3 mmol, 3.0 eq) to the reaction vessel. Do not pre-activate.
-
Coupling: Agitate at ambient temperature (20–25 °C) for 2 hours. Do not apply microwave heating, as elevated temperatures exponentially accelerate enolization[4].
-
Primary Validation: Perform a Kaiser test. If positive, do not extend the reaction time; instead, drain and perform a second coupling with fresh reagents to prevent background oxazolone accumulation.
Protocol B: Chiral HPLC Validation System
Causality: Standard C18 reverse-phase chromatography often fails to resolve D/L diastereomers of hindered peptides, leading to false negatives for racemization.
-
Micro-Cleavage: Transfer ~5 mg of the coupled, washed resin to a microcentrifuge tube. Cleave using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Precipitation: Precipitate the peptide in 1 mL of cold diethyl ether, centrifuge at 10,000 rpm for 3 minutes, decant, and air-dry the pellet.
-
Chromatography: Dissolve the pellet in HPLC-grade water/acetonitrile. Inject onto a chiral stationary phase column (e.g., Chiralpak IC) or a high-resolution sub-2 µm C18 column utilizing a very shallow gradient (e.g., 0.1% B per minute).
-
Quantification: Integrate the Area Under the Curve (AUC) for the main D-Cbg peak and the identical-mass L-Cbg diastereomeric peak to calculate exact % epimerization.
References
-
Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Source: peptidechemistry.org URL:[Link]
-
HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: peptidechemistry.org URL:[Link]
-
Epimerisation in Peptide Synthesis Source: PMC - NIH URL:[Link]
-
Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Source: Chemistry – A European Journal (via ResearchGate) URL:[Link]
-
N-Acetyl-l-phenylalanine Racemization during TBTU Amidation Source: MDPI URL:[Link]
Sources
Technical Support Center: Optimizing Solubility of (2R)-2-azaniumyl-2-cyclobutylacetate
Welcome to the Technical Support Center for amino acid and peptide synthesis professionals. This guide provides field-proven troubleshooting strategies, theoretical grounding, and self-validating protocols for optimizing the solubility of (2R)-2-azaniumyl-2-cyclobutylacetate (the zwitterionic form of D-cyclobutylglycine) in polar organic solvents.
Part 1: The Core Challenge (FAQ)
Q: Why is (2R)-2-azaniumyl-2-cyclobutylacetate completely insoluble in standard polar organic solvents like methanol, acetonitrile, and dichloromethane? A: The compound is a zwitterion. In the solid state, zwitterions form robust crystal lattices stabilized by strong intermolecular ionic interactions (specifically N⁺–H···O⁻ hydrogen bonds) 1. Because of this exceptionally high lattice energy, the compound exhibits notoriously poor solubility in both non-polar and polar organic solvents 2. The energetic cost of breaking the crystal lattice is not compensated by the relatively weak ion-dipole interactions offered by organic solvents 3.
Q: How does the ΔpKa rule dictate my solubilization strategy? A: According to the ΔpKa rule, amphoteric molecules exist predominantly as zwitterions when the acidic pKa is significantly lower than the basic pKa 1, 4. To achieve dissolution in organic media, you must actively disrupt this internal charge equilibrium through chemical or environmental interventions 5.
Part 2: Troubleshooting Guide - Solubility Optimization Strategies
Mechanisms for overcoming zwitterionic lattice energy to achieve organic solubility.
Issue 1: Need to dissolve the free amino acid in methanol/ethanol for a reaction.
Solution: In Situ Salt Formation Causality: By adding a strong acid (e.g., HCl) or base (e.g., DIPEA), you force the protonation of the carboxylate or deprotonation of the amine, respectively. This converts the neutral zwitterion into a net-charged salt (cationic or anionic), breaking the rigid intermolecular lattice and allowing ion-dipole solvation by polar protic solvents [[6]]().
Issue 2: Need high solubility in aprotic solvents (DMF, DMSO, DCM) for peptide coupling.
Solution: N-Terminal Derivatization Causality: Protecting the amine group with a Boc (tert-butyloxycarbonyl) or Fmoc group permanently eliminates the zwitterionic character. Boc-protected cyclobutylglycine exhibits excellent solubility in polar aprotic solvents like DMSO, DMF, and dichloromethane because the dominant intermolecular forces shift from strong ionic bonds to weaker hydrogen bonding and Van der Waals interactions 7.
Issue 3: Must maintain the zwitterionic form but need it in a liquid phase.
Solution: Aqueous Co-Solvent Blending Causality: Adding 5–15% water to polar organic solvents (e.g., ethanol or acetonitrile) dramatically increases solubility. This is driven by preferential solvation: water molecules selectively hydrate the charged zwitterionic poles, while the organic solvent accommodates the hydrophobic cyclobutyl ring 8.
Part 3: Experimental Protocols
Protocol A: Shake-Flask Equilibrium Solubility Determination
The shake-flask method is the industry standard for determining the exact equilibrium solubility of amino acids 9.
Standard shake-flask workflow for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of (2R)-2-azaniumyl-2-cyclobutylacetate (e.g., 50 mg) to a glass vial containing 1 mL of the target solvent system.
-
Equilibration: Seal the vial and agitate continuously at a controlled temperature (typically 25°C) for 24 hours using an orbital shaker.
-
Self-Validation Check: Inspect the vial visually. Crucial: If no solid remains at the bottom, the solution is NOT saturated. You must add more solid and repeat Step 2 until a solid phase persists, validating that thermodynamic equilibrium is reached 9.
-
Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Analysis: Dilute the filtrate appropriately and quantify the concentration using a validated HPLC-UV method against a known calibration curve.
Protocol B: In Situ Solubilization via Salt Formation
Use this protocol when the free amino acid must be dissolved in a polar protic organic solvent for downstream synthesis.
Step-by-Step Methodology:
-
Suspension: Weigh 100 mg of (2R)-2-azaniumyl-2-cyclobutylacetate and suspend it in 5 mL of anhydrous methanol. The mixture will be opaque and heterogeneous.
-
Ionization: Slowly add 1.1 molar equivalents of a strong acid (e.g., 4M HCl in dioxane) dropwise while stirring at 300 rpm.
-
Self-Validation Check: Monitor the optical clarity of the mixture. The transition from a cloudy suspension to a completely transparent, clear solution serves as an immediate, self-validating indicator that the zwitterionic lattice has been successfully disrupted and the cationic salt has dissolved 6.
Part 4: Data Presentation
Table 1: Physicochemical Properties of D-Cyclobutylglycine Species
| Compound State | Net Charge (pH 7) | Dominant Intermolecular Force | Lattice Energy | Solubilization Strategy |
| Zwitterion (Native) | 0 | Ionic (N⁺–H···O⁻) | Very High | N/A (Baseline) |
| Hydrochloride Salt | N/A (Acidic) | Ion-Dipole | Low | pH Adjustment (Acid) |
| Boc-Derivative | -1 (Deprotonated) | Hydrogen Bonding / VDW | Low | Chemical Protection |
Table 2: Comparative Solubility Matrix in Common Solvents
| Solvent System | Native Zwitterion | HCl Salt Form | Boc-Protected Form |
| Water | Soluble | Highly Soluble | Sparingly Soluble |
| Methanol | Insoluble | Soluble | Soluble |
| Acetonitrile | Insoluble | Sparingly Soluble | Soluble |
| DMSO | Insoluble | Soluble | Highly Soluble |
| Dichloromethane | Insoluble | Insoluble | Soluble |
| Methanol + 10% Water | Moderately Soluble | Highly Soluble | Soluble |
Part 5: References
-
Quora. "Which amino acid is the most soluble in water at pH 7?". URL:[Link]
-
Crystal Growth & Design. "A Solubility Comparison of Neutral and Zwitterionic Polymorphs". URL: [Link]
-
PMC. "Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability". URL: [Link]
-
Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems". URL: [Link]
-
ResearchGate. "Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs". URL: [Link]
-
Organic Process Research & Development. "Acids, Bases, and Salts in Mixed-Aqueous Solvents". URL:[Link]
-
Unacademy. "Protein Synthesis MCQs". URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. quora.com [quora.com]
- 3. Protein Synthesis MCQs- [unacademy.com]
- 4. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. Boc-L-cyclobutylglycine | 155905-77-4 | Benchchem [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing thermal degradation of (2R)-2-azaniumyl-2-cyclobutylacetate in aqueous solutions
Technical Support Center: (2R)-2-azaniumyl-2-cyclobutylacetate
A Guide to Preventing Thermal Degradation in Aqueous Solutions
Welcome to the technical support resource for (2R)-2-azaniumyl-2-cyclobutylacetate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. As Senior Application Scientists, we have compiled this information to provide not only solutions but also the underlying scientific principles to empower your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability of (2R)-2-azaniumyl-2-cyclobutylacetate in aqueous environments.
Q1: What is the primary thermal degradation pathway for (2R)-2-azaniumyl-2-cyclobutylacetate in aqueous solutions?
The principal mechanism of degradation for (2R)-2-azaniumyl-2-cyclobutylacetate, an amino acid ester, in the presence of water and heat is hydrolysis.[1] This chemical reaction involves the cleavage of the ester bond by a water molecule, resulting in the formation of (2R)-2-azaniumyl-2-cyclobutylacetic acid and acetic acid. This reaction is thermodynamically favorable and its rate is significantly influenced by both pH and temperature.
Caption: Primary hydrolysis pathway of (2R)-2-azaniumyl-2-cyclobutylacetate.
Q2: How does the pH of the solution influence the stability of the compound?
The rate of ester hydrolysis is highly dependent on pH. Typically, the degradation exhibits a U-shaped pH-rate profile, where the reaction is catalyzed by both acid (specific acid catalysis) and base (specific base catalysis).[2][3] This means the degradation rate is high at low and high pH values and is at a minimum in a specific, often slightly acidic, pH range. For many amino acid esters, the point of maximum stability is found between pH 3 and 5.[4] Operating outside this optimal pH range, even by one or two units, can increase the degradation rate by orders of magnitude. Therefore, precise pH control is the most critical factor in maintaining the stability of the compound in an aqueous formulation.[5][6]
Q3: What is the direct impact of temperature on the degradation rate?
Temperature provides the activation energy for the hydrolysis reaction. The relationship between temperature and the reaction rate constant is described by the Arrhenius equation, which indicates that the rate increases exponentially with temperature.[7][8] An increase in temperature not only accelerates the primary hydrolysis pathway but can also promote secondary degradation pathways such as oxidation or deamination of the amino acid moiety.[9][10] Therefore, storing aqueous solutions at the lowest feasible temperature is a fundamental strategy for minimizing degradation.
Table 1: Illustrative Impact of Temperature on Degradation Half-Life (t½) (Note: Data are hypothetical and for illustrative purposes only. Actual rates must be determined experimentally.)
| Temperature (°C) | Relative Rate Constant (k) | Half-Life (t½) |
| 4 (Refrigerated) | 1x | ~ 208 days |
| 25 (Room Temp) | 15x | ~ 14 days |
| 40 (Accelerated) | 75x | ~ 2.8 days |
| 60 (Stressed) | 450x | ~ 11 hours |
Q4: Can excipients other than buffers be used to enhance stability?
Yes, several types of excipients can improve the stability of (2R)-2-azaniumyl-2-cyclobutylacetate in aqueous solutions through various mechanisms:
-
Co-solvents: Water-miscible solvents like propylene glycol, polyethylene glycol (PEG), and ethanol can be added to the formulation.[11] They enhance stability primarily by reducing the concentration (activity) of water, thereby slowing the rate of hydrolysis.[1]
-
Chelating Agents: Trace metal ions (e.g., iron, copper) can act as catalysts for both hydrolysis and oxidative degradation.[1][12] The inclusion of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in degradation reactions.[13]
-
Antioxidants: If oxidative degradation is identified as a secondary degradation pathway, adding antioxidants like ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT) can protect the molecule.[1][14]
-
Lyophilization (Freeze-Drying): For long-term stability, removing water entirely by creating a lyophilized powder for reconstitution is a highly effective strategy.[15][1] This requires the use of lyoprotectants (e.g., sucrose, trehalose) and/or bulking agents (e.g., mannitol) to ensure a stable and elegant cake structure.[16]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common stability issues.
Caption: A logical workflow for troubleshooting stability issues.
Experimental Protocols
To effectively stabilize your formulation, a systematic experimental approach is necessary. Below are foundational protocols for characterizing and mitigating degradation.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Quantitation
Objective: To separate and quantify (2R)-2-azaniumyl-2-cyclobutylacetate from its primary hydrolytic degradant, (2R)-2-azaniumyl-2-cyclobutylacetic acid.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm (due to the carboxyl group's absorbance).[17]
-
Column Temperature: 30°C.
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: Gradient from 5% to 50% B
-
10-12 min: Hold at 50% B
-
12-13 min: Gradient from 50% to 5% B
-
13-18 min: Hold at 5% B (re-equilibration).
-
-
-
Procedure:
-
Prepare samples by diluting the aqueous solution with Mobile Phase A to an appropriate concentration.
-
Prepare standards of the parent compound and, if available, the degradation product for peak identification and quantification.
-
Inject samples and standards onto the HPLC system.
-
The more polar degradation product ((2R)-2-azaniumyl-2-cyclobutylacetic acid) is expected to elute earlier than the parent ester compound.
-
Calculate the percentage of degradation by comparing the peak area of the degradant to the total peak area of the parent and degradant.
-
Protocol 2: pH-Rate Profile Study
Objective: To determine the pH at which (2R)-2-azaniumyl-2-cyclobutylacetate exhibits maximum stability in an aqueous solution.
-
Materials:
-
A series of buffers (e.g., citrate, phosphate, borate) to cover a pH range from 2 to 9.[18]
-
(2R)-2-azaniumyl-2-cyclobutylacetate stock solution.
-
Temperature-controlled incubator or water bath set to an accelerated temperature (e.g., 50°C or 60°C).
-
HPLC system as described in Protocol 1.
-
-
Procedure:
-
Prepare a set of solutions of the compound (~1 mg/mL) in each of the different buffers. Accurately measure and record the initial pH of each solution.
-
Place all solutions in the temperature-controlled environment.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution. Immediately quench the degradation by diluting the sample in a cold, acidic mobile phase or by freezing.
-
Analyze all samples by HPLC to determine the concentration of the remaining parent compound.
-
For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will be the negative of the apparent first-order rate constant, -k.
-
Create the final pH-rate profile by plotting the logarithm of k (log k) on the y-axis against the pH on the x-axis. The lowest point on this curve represents the pH of maximum stability.
-
Reference Data
Table 2: Common Pharmaceutical Buffer Systems This table provides a starting point for buffer selection. The ideal buffer must be tested for compatibility with the specific formulation.
| Buffer System | pKa(s) at 25°C | Effective pH Range |
| Citric Acid | 3.13, 4.76, 6.40 | 2.5 - 6.5 |
| Acetic Acid | 4.76 | 3.8 - 5.8 |
| Succinic Acid | 4.21, 5.64 | 3.2 - 6.6 |
| Phosphoric Acid | 2.15, 7.20, 12.35 | 6.2 - 8.2 |
| TRIS | 8.06 | 7.1 - 9.1 |
Source: Adapted from pharmaceutical buffer guides.[18][19]
References
- Vertex AI Search. (2024). Pharmaceutical Buffers.
- Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
- ResearchGate. (n.d.). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid).
- Fagron Academy. (n.d.). Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists.
- Hopax Fine Chemicals. (2021). What are the applications of biological buffers in the pharmaceutical field?.
- Pharmaguideline. (n.d.).
- European Pharmaceutical Review. (2021).
- Pharmaceutical Technology. (2013).
- MolecularCloud. (2025).
- Lab Pro Inc. (2023). Mastering pH Control: Unveiling the Secrets of Effective pH Buffer Solutions.
- SpringerLink. (n.d.).
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- PMC. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes.
- Pharmaceutical Technology. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
- European Pharmaceutical Review. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- Pharmlabs. (n.d.). Excipients.
- ResearchGate. (n.d.).
- YouTube. (2021). Hydrolysis of esters - Mechanisms.
- Chemistry Steps. (2020). Esters Reaction with Amines – The Aminolysis Mechanism.
- Chemistry LibreTexts. (2022). 11.6: Hydrolysis of Thioesters, Esters, and Amides.
- RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
- ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
- PMC. (2024). Thermal degradation of 18 amino acids during pyrolytic processes.
- ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
- Bio-Synthesis. (2012). Amino Acid Analysis Overview.
- Shimadzu. (n.d.). Analytical Methods for Amino Acids.
- Interface Focus. (2017).
- BOC Sciences. (n.d.). A Comprehensive Guide to Amino Acid Analysis Methods and Protocols.
- US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.
- Geochemical Transactions. (n.d.). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine.
- ResearchGate. (2026).
- ACS Publications. (2002).
- PMC. (n.d.). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ.
- Food Chemistry. (2024). Thermal degradation of (2R, 3R)
- BioProcess International. (2011).
- ResearchGate. (n.d.).
- Chemical Reviews. (n.d.). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids.
- PubMed. (2013). Amino acids as co-amorphous stabilizers for poorly water soluble drugs--Part 1: preparation, stability and dissolution enhancement.
- ResearchGate. (n.d.).
- PMC. (n.d.). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins.
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- MDPI. (2022).
- ResearchGate. (n.d.). Research on the decomposition kinetics and thermal hazards of 2,2'-azobis(2-methylpropionamidine)
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Technical Support Center: High-Yield Purification of Crude (2R)-2-azaniumyl-2-cyclobutylacetate
Welcome to the technical support center for the high-yield purification of (2R)-2-azaniumyl-2-cyclobutylacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we will explore the causality behind experimental choices and offer self-validating protocols to ensure you achieve the desired purity and yield for this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (2R)-2-azaniumyl-2-cyclobutylacetate and how do they affect purification?
A1: Common impurities can include the (2S)-enantiomer, unreacted starting materials from the synthesis, and various side-products. The presence of the (2S)-enantiomer is often the most challenging impurity to remove due to its identical physical properties to the desired (2R)-enantiomer, necessitating chiral resolution techniques. Other impurities can interfere with crystallization or co-elute during chromatography, reducing the final purity and yield.
Q2: What is a general strategy for purifying non-natural amino acids like (2R)-2-azaniumyl-2-cyclobutylacetate?
A2: A general approach involves an initial purification by crystallization, which is effective at removing bulk impurities.[1] This is often achieved by adjusting the pH of an aqueous solution or by using a mixed solvent system to induce precipitation of the desired compound.[2][3] For resolving enantiomers, more specialized techniques such as chiral chromatography or diastereomeric salt formation are typically required.[4][]
Q3: My crude product is an oil and won't crystallize. What should I do?
A3: Oiling out during crystallization is a common issue. This can be due to several factors including the presence of impurities that inhibit crystal lattice formation, a solvent system with too high of a solubility for your compound, or cooling the solution too rapidly.[6] To troubleshoot this, you can try adding an anti-solvent to decrease solubility, scratching the inside of the flask to induce nucleation, or allowing the solution to cool much more slowly.[6]
Q4: I am losing a significant amount of my product during purification. How can I improve my yield?
A4: Low yield can result from product degradation, co-precipitation with impurities, or losses during transfers and multiple purification steps.[1] To improve yield, optimize your crystallization by carefully selecting a solvent system that maximizes product recovery while leaving impurities in the mother liquor. If using chromatography, screen different stationary and mobile phases to achieve good separation with minimal product loss.[7][8] Additionally, minimizing the number of purification steps can significantly improve overall yield.
Troubleshooting Guides
Crystallization-Based Purification
Crystallization is often the most effective first step for removing a significant portion of impurities from the crude product.
Problem: The compound precipitates as an oil instead of crystals.
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Solvent System | The solvent may be too good, preventing the formation of a supersaturated solution necessary for crystallization. Try adding an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the solution until it becomes cloudy, then add a few drops of the good solvent to clarify before allowing it to cool slowly.[6] |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an amorphous oil over an ordered crystal lattice. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.[6] |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. Consider performing an initial workup, such as an aqueous wash, to remove water-soluble impurities before attempting crystallization. |
| Lack of Nucleation Sites | Crystal growth requires nucleation sites. Use a glass rod to scratch the inside of the flask at the solvent-air interface to create microscopic scratches that can serve as nucleation points.[6] Seeding the solution with a small crystal of the pure compound can also be effective. |
Protocol: Recrystallization from a Binary Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude (2R)-2-azaniumyl-2-cyclobutylacetate in a minimal amount of a "good" solvent (e.g., water, ethanol) with gentle heating.
-
Induce Cloudiness: While stirring, slowly add a "poor" solvent (an anti-solvent like isopropanol or acetone) until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature.
-
Maximize Crystal Formation: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Chromatographic Purification
Column chromatography is a powerful technique for separating compounds with similar polarities. For amino acids, ion-exchange and reversed-phase chromatography are commonly employed.[7][9]
Problem: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Strategy |
| Inappropriate Stationary Phase | The chosen stationary phase (e.g., silica gel, C18) may not have sufficient selectivity for your compound and its impurities. For amino acids, ion-exchange chromatography is often preferred due to its ability to separate based on charge.[9] |
| Incorrect Mobile Phase | The mobile phase composition is critical for achieving good separation. For reversed-phase chromatography, adjusting the organic modifier (e.g., acetonitrile, methanol) content and pH of the aqueous phase can significantly impact retention and resolution.[4] |
| Column Overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation. Reduce the amount of sample loaded onto the column. |
| Flow Rate is Too High | A high flow rate can decrease the interaction time between the analyte and the stationary phase, leading to poor resolution. Reduce the flow rate to allow for better equilibration. |
Workflow for Method Development in Column Chromatography
Caption: Method development workflow for chromatographic purification.
Chiral Resolution
Since the crude product is often a racemic mixture, a chiral resolution step is necessary to isolate the desired (2R)-enantiomer.
Problem: Incomplete separation of enantiomers.
| Possible Cause | Troubleshooting Strategy |
| Diastereomeric Salt Formation: Poor Crystal Quality | The diastereomeric salts formed may not have significantly different solubilities, leading to co-crystallization. Experiment with different chiral resolving agents and crystallization solvents to find a combination that yields well-defined crystals of one diastereomer.[10] |
| Chiral Chromatography: Suboptimal Chiral Stationary Phase (CSP) | The chosen CSP may not provide sufficient enantioselectivity for your compound. Screen a variety of CSPs with different chiral selectors. |
| Chiral Chromatography: Inappropriate Mobile Phase | The mobile phase can significantly influence enantioseparation. For chiral ligand-exchange chromatography, factors like the organic modifier content, Cu(II) concentration, and pH of the mobile phase are critical.[4] |
Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve the racemic (2R,S)-2-azaniumyl-2-cyclobutylacetate in a suitable solvent. Add a stoichiometric amount of a chiral resolving agent (e.g., a chiral acid or base).
-
Crystallization: Allow the diastereomeric salts to crystallize. One diastereomer should preferentially crystallize due to its lower solubility.
-
Isolation: Isolate the crystallized diastereomeric salt by filtration.
-
Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in a suitable solvent and treat it with an acid or base to liberate the enantiomerically pure free amino acid.
-
Purification: Further purify the free amino acid by recrystallization or other methods to remove the resolving agent.
Logical Flow for Troubleshooting Chiral Resolution
Caption: Troubleshooting logic for chiral resolution.
References
- Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
- Hyun, M. H., Ryoo, J. J., & Lkm, C. S. (1993). OPTICAL RESOLUTION OF RACEMIC a-AMINO ACIDS ON A DYNAMIC CHIRAL STATIONARY PHASE BY LIGAND EXCHANGE CHROMATOGRAPHY. Marcel Dekker, Inc.
- Acta Naturae. (2025, December 4). Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
- Journal of the American Chemical Society. (2009, May 7). Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers.
- PubMed. (2024, May 29). Biosynthesis of α-keto acids and resolution of chiral amino acids by l-amino acid deaminases from Proteus mirabilis.
- ACS Publications. (2010, November 3). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules.
- Google Patents. (n.d.). EP0499376A1 - Precipitation-induced asymmetric transformation of chiral alpha-amino acids and salts thereof.
- Chrom Tech. (n.d.). Concise Separation Columns for Amino Acid Analysis.
- GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins.
- Waters Help Center. (n.d.). [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- NEB. (n.d.). Troubleshooting Guide for Purification using NEBExpress® Ni Resin.
- GE Healthcare. (n.d.). Protein purification troubleshooting guide.
- Sigma-Aldrich. (n.d.). Troubleshooting Guide for Affinity Chromatography of Tagged Proteins.
- GoldBio. (2012, October 30). Troubleshooting: Purification of a Tagged Protein.
- Benchchem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
- ResearchGate. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
- Sigma-Aldrich. (n.d.). (R)-2-Amino-2-cyclobutylacetic acid | 49607-10-5.
- ACS Publications. (2017, October 11). Cyclobutyl-Containing Rigid Analogues of Threonine: Synthesis and Physical Chemical Properties. The Journal of Organic Chemistry.
- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
- GEA. (n.d.). Crystallization of Amino Acids.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(2-Aminobut-3-enyl)malonic Acid.
- Thieme. (n.d.). Product Class 2: Cyclobutanones and Their Precursors.
- Sunresin. (n.d.). Amino Acid Separation and Purification.
- BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
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Comparative Biological Activity Guide: (2R)- vs. (2S)-2-Azaniumyl-2-cyclobutylacetate in Peptide Engineering
Introduction & Chemical Identity
The incorporation of non-canonical amino acids (NCAAs) is a foundational strategy in modern peptide drug discovery. Among the most valuable NCAAs are the zwitterionic enantiomers of cyclobutylglycine: (2S)-2-azaniumyl-2-cyclobutylacetate (L-Cyclobutylglycine, L-Cbg) and (2R)-2-azaniumyl-2-cyclobutylacetate (D-Cyclobutylglycine, D-Cbg).
Both enantiomers feature a cyclobutane ring attached to the alpha-carbon. This bulky, cyclic side chain restricts the ϕ and ψ dihedral angles of the peptide backbone, locking target-specific conformations and minimizing the entropic penalty upon target binding 1[1]. However, the stereochemistry at the alpha-carbon dictates entirely divergent biological activities, metabolic fates, and applications in drug design.
Mechanistic Causality: Stereochemistry in Biological Systems
The (2S)-Enantiomer (L-Cbg): Target Engagement
As an analog of natural L-amino acids (such as valine or proline), L-Cbg is recognized by endogenous stereoselective targets. It is frequently utilized as a structural building block in the synthesis of active-site inhibitors and receptor antagonists. For instance, L-Cbg derivatives are instrumental in the synthesis of PI3K inhibitors 2[2] and act as potent antagonists for Group I metabotropic glutamate receptors (mGluRs), exemplified by the α -substituted-cyclobutylglycine derivative LY393675 3[3]. The (2S) configuration ensures precise spatial alignment with the natural binding pockets of these proteins.
The (2R)-Enantiomer (D-Cbg): Protease Evasion
Conversely, the D-enantiomer is effectively "invisible" to endogenous proteolytic machinery. Natural proteases (both endo- and exopeptidases) have evolved to cleave peptide bonds adjacent strictly to L-amino acids. Substituting a vulnerable L-residue with D-Cbg at known cleavage sites, or utilizing it globally in retro-inverso peptide formats, drastically enhances plasma stability and extends the pharmacokinetic half-life of the therapeutic 4[4]. This resistance is particularly crucial in the development of constrained bicyclic peptides, where protease stability must be maintained across species (e.g., mouse to human) for successful clinical translation 1[1].
Caption: Stereochemical logic dictating the biological fate of cyclobutylglycine enantiomers.
Comparative Biological Activity Data
To objectively compare the performance of these enantiomers, we must evaluate their target engagement, structural impact, and pharmacokinetic profiles.
| Feature | (2S)-2-azaniumyl-2-cyclobutylacetate (L-Cbg) | (2R)-2-azaniumyl-2-cyclobutylacetate (D-Cbg) |
| Stereochemistry | L-enantiomer (Natural analog) | D-enantiomer (Non-natural configuration) |
| Target Engagement | High affinity for endogenous L-amino acid binding pockets (e.g., mGluR, PI3K) | Low affinity for natural pockets; highly utilized in mirror-image phage display |
| Proteolytic Stability | Susceptible to endogenous exopeptidases and endopeptidases | Highly resistant to enzymatic cleavage |
| Plasma Half-Life | Typically short (minutes to hours) | Extended (hours to days) |
| Primary Application | Receptor agonists/antagonists, active-site inhibitors | Half-life extension, retro-inverso peptides, constrained bicyclic scaffolds |
| Conformational Effect | Restricts ϕ / ψ angles, inducing β -turn or rigid extended structures | Induces mirror-image turns, disrupting standard secondary structures |
Experimental Protocols: Self-Validating Workflows
To validate the biological activity and stability of peptides incorporating these enantiomers, robust experimental designs are required. The following protocols incorporate self-validating steps to ensure data integrity.
Protocol 1: Plasma Stability and Half-Life Determination (Focus on D-Cbg)
Causality : To prove that D-Cbg confers resistance to enzymatic degradation, peptides must be incubated in fresh plasma. The use of a log-linear plot of remaining analyte versus time ensures that the degradation follows first-order kinetics, validating the calculated half-life ( t1/2 ) 4[4].
-
Preparation : Dilute the D-Cbg-containing test peptide and an L-Cbg control peptide in DMSO to a 5 μ M final concentration (maintaining 0.5% v/v DMSO).
-
Incubation : Incubate the compounds in freshly collected CD-1 mouse or human plasma at 37°C.
-
Sampling : Extract aliquots at 0, 1, 2, 4, 6, and 24 hours.
-
Quenching & Internal Standard : Immediately quench the extracted samples via protein precipitation using an organic solvent (e.g., acetonitrile) containing a stable-isotope-labeled internal standard. Self-Validation: The internal standard corrects for matrix effects and variations in extraction efficiency.
-
Analysis : Centrifuge to pellet proteins, then analyze the supernatant via LC-MS/MS.
-
Quantification : Calculate the ratio of analyte to internal standard. Plot the natural log of % remaining versus time to derive the t1/2 .
Caption: Self-validating workflow for determining peptide plasma stability and half-life.
Protocol 2: Target Engagement via Competitive Fluorescence Polarization (Focus on L-Cbg)
Causality : To confirm that L-Cbg maintains or enhances binding affinity to a target (e.g., mGluR or a specific kinase), a competitive binding assay is employed. Fluorescence polarization (FP) is ideal because it directly measures the displacement of a known fluorescent tracer in solution, providing a self-validating read-out of specific binding without the need for wash steps 4[4].
-
Tracer Preparation : Synthesize a fluorescently labeled reference ligand (e.g., FITC-labeled native peptide).
-
Incubation : Mix the target protein at a fixed concentration (empirically determined to yield ~80% bound tracer) with the fluorescent tracer.
-
Competition : Titrate the L-Cbg-containing test peptide across a 10-point concentration gradient (e.g., 1 pM to 10 μ M).
-
Measurement : Read the FP signal (mP) after a 1-hour equilibration at room temperature.
-
Validation : Include a "no protein" control (minimum polarization baseline) and a "no competitor" control (maximum polarization baseline).
-
Analysis : Fit the data to a four-parameter logistic curve to determine the IC50 and calculate the Ki using the Cheng-Prusoff equation.
References
-
Title : Ligands for Glutamate Receptors: Design and Therapeutic Prospects Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]
- Title: US20240117005A1 - Novel bicyclic peptides Source: Google Patents URL
-
Title : Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®) Antimicrobial Inhibitor of Escherichia coli PBP3 Source : bioRxiv URL :[Link]
Sources
Validation of chiral HPLC methods for (2R)-2-azaniumyl-2-cyclobutylacetate purity
Title: Validation of Chiral HPLC Methods for (2R)-2-azaniumyl-2-cyclobutylacetate Purity: A Comparative Guide
Introduction (2R)-2-azaniumyl-2-cyclobutylacetate, widely known as D-cyclobutylglycine, is a sterically constrained, non-proteinogenic aliphatic amino acid. Its rigid cyclobutane ring and specific stereochemistry make it a highly valuable chiral building block in the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). However, determining its enantiomeric purity presents a distinct analytical challenge: it lacks a strong UV chromophore, and its zwitterionic nature complicates retention and resolution on standard reversed-phase columns.
As a Senior Application Scientist, I have evaluated multiple chromatographic strategies to resolve the (R)- and (S)-enantiomers of cyclobutylglycine. Method selection cannot rely on empirical trial-and-error; it must be driven by the physicochemical properties of the analyte. This guide provides an objective, data-driven comparison of the three most robust Chiral High-Performance Liquid Chromatography (HPLC) methodologies, detailing the causality behind each experimental choice to help you validate the optimal method for your specific sensitivity and matrix requirements.
Mechanistic Workflow & Method Selection
The decision of which chiral stationary phase (CSP) to employ depends heavily on the required Limit of Detection (LOD) and the acceptable complexity of sample preparation. The workflow below illustrates the logical progression of method selection.
Fig 1: Decision matrix for selecting chiral HPLC methods for D-cyclobutylglycine.
Comparative Analysis of Chiral HPLC Methods
Crown Ether CSPs (Direct Analysis)
Mechanism: Crown ether columns (e.g., Crownpak CR(+)) feature a chiral crown ether covalently bonded to a silica support. They resolve underivatized amino acids via host-guest complexation. For this to occur, the primary amine of cyclobutylglycine must be fully protonated (the azaniumyl form, −NH3+ ) so it can fit into the crown ether cavity. Hydrogen bonding and steric interactions with the chiral barrier of the stationary phase dictate enantioselectivity[1]. Causality: The mobile phase must be highly acidic (pH 1.0–2.0) to suppress the ionization of the carboxylate group and ensure the amine remains protonated. Furthermore, lower column temperatures (0–5 °C) are required because the host-guest complexation is an exothermic, thermodynamically driven process[2].
Pre-Column Derivatization with Polysaccharide CSPs (Indirect Analysis)
Mechanism: To overcome the lack of a chromophore and achieve ultra-high sensitivity, the amino acid is derivatized with a fluorogenic reagent such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). The resulting derivative is analyzed on a polysaccharide phenylcarbamate CSP (e.g., Chiralpak IG or IA). Separation is driven by hydrogen bonding, dipole-dipole interactions, and π−π stacking between the derivatized analyte and the carbamate linkages of the CSP[3]. Causality: Derivatization neutralizes the zwitterionic nature of the amino acid, allowing it to be retained on standard normal-phase or polar-organic mobile phases, while fluorescence detection pushes the LOD into the pg/mL range[4].
Ligand Exchange Chromatography (LEC)
Mechanism: LEC relies on the formation of transient diastereomeric ternary complexes between a chiral selector (e.g., N,N-dimethyl-L-phenylalanine) coated on the stationary phase, a transition metal ion (usually Cu2+ ), and the enantiomers of the analyte[5]. Causality: While environmentally friendly due to the use of highly aqueous mobile phases, the presence of copper ions causes severe ion suppression and contamination in Mass Spectrometry (MS) sources, limiting its use to UV detection.
Quantitative Data Comparison
| Parameter | Crown Ether CSP (Direct) | Polysaccharide CSP (Derivatized) | Ligand Exchange (LEC) |
| Separation Mechanism | Host-Guest Complexation | Hydrogen Bonding / π−π Stacking | Metal-Ligand Coordination |
| Sample Preparation | Simple (Dilute & Shoot) | Complex (Derivatization required) | Simple (Dilute & Shoot) |
| Mobile Phase | Acidic Aqueous (pH 1.0 - 2.0) | Normal Phase / Polar Organic | Aqueous with Cu2+ ions |
| Detection Mode | UV (210 nm) | Fluorescence (FLD) / UV (470 nm) | UV (254 nm) |
| Typical LOD | 1 - 5 µg/mL | 0.01 - 0.05 µg/mL | 2 - 10 µg/mL |
| Resolution ( Rs ) | High (> 2.0 at sub-ambient temp) | Very High (> 2.5) | Moderate (1.2 - 1.8) |
| MS Compatibility | Yes (if using volatile acids like TFA) | Yes | No (Copper contamination) |
Step-by-Step Experimental Methodologies
To ensure scientific integrity, every protocol must act as a self-validating system. System Suitability Testing (SST) is embedded as a mandatory gatekeeper in the workflows below.
Protocol A: Direct Analysis via Crown Ether CSP (Routine Purity Assay)
This method is ideal for determining the enantiomeric excess (ee) of APIs where trace-level sensitivity is not the primary bottleneck.
-
Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid ( HClO4 ) adjusted to pH 1.5. Note: Perchloric acid provides excellent ion-pairing and UV transparency at 210 nm, but if LC-MS compatibility is required, substitute with 0.1% Trifluoroacetic acid (TFA).
-
Sample Preparation: Dissolve the (2R)-2-azaniumyl-2-cyclobutylacetate sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Chromatographic Conditions:
-
Column: Crownpak CR(+) (4.0 x 150 mm, 5 µm).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 4 °C (Critical for maximizing the thermodynamic stability of the host-guest complex).
-
Detection: UV at 210 nm.
-
-
Self-Validation Checkpoint (SST): Inject a 1.0 mg/mL racemic standard of cyclobutylglycine. The system is only validated for use if the resolution ( Rs ) between the (2S) and (2R) enantiomers is ≥1.5 , and the tailing factor ( Tf ) is ≤1.5 . On a CR(+) column, the D-enantiomer ((2R)-configuration) will predictably elute second due to stronger complexation[1].
Protocol B: High-Sensitivity Analysis via NBD-F Derivatization (Trace Impurity Profiling)
This method is required when quantifying trace levels (<0.05%) of the (2S)-enantiomer impurity in a (2R)-cyclobutylglycine batch.
-
Derivatization Reaction: In a microcentrifuge tube, mix 100 µL of the amino acid sample (dissolved in 0.1 M borate buffer, pH 8.5) with 100 µL of NBD-F (20 mM in acetonitrile).
-
Causality: The alkaline pH ensures the primary amine is unprotonated and highly nucleophilic, facilitating rapid substitution with the fluorophore[4].
-
-
Incubation & Quenching: Incubate the mixture at 60 °C for 15 minutes. Stop the reaction by adding 100 µL of 0.1 M HCl. This quenching step stabilizes the derivative and prevents degradation.
-
Chromatographic Conditions:
-
Column: Chiralpak IG (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane / Isopropanol / TFA (80:20:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min at 25 °C.
-
Detection: Fluorescence (Excitation: 470 nm, Emission: 530 nm)[3].
-
-
Self-Validation Checkpoint (SST): Inject a derivatized blank (buffer + NBD-F) to confirm no interfering artifact peaks co-elute with the analytes. Inject a Limit of Quantitation (LOQ) standard (0.05% of the nominal sample concentration). The system is validated if the Signal-to-Noise (S/N) ratio of the LOQ peak is ≥10 .
Method Validation Parameters (ICH Q2(R2) Compliance)
Regardless of the chosen method, formal validation must evaluate the following:
-
Specificity: Ensure baseline resolution ( Rs>1.5 ) between the (2R) and (2S) enantiomers, and verify no interference from the sample matrix or derivatization by-products.
-
Linearity: Evaluate the response over 50% to 150% of the target concentration range (or down to the reporting threshold for impurities).
-
Accuracy & Precision: Spike known amounts of the (2S)-enantiomer into the (2R)-enantiomer matrix at 0.05%, 0.1%, and 0.5% levels. Calculate recovery (target: 90-110%) and Relative Standard Deviation (target: RSD < 2.0%).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Multi-Dimensional HPLC Analysis of Metabolic Related Chiral Amino Acids -Method Development and Biological/Clinical Applications- [jstage.jst.go.jp]
- 5. mdpi.com [mdpi.com]
Benchmarking (2R)-2-azaniumyl-2-cyclobutylacetate Stability Against Standard Amino Acids
Executive Summary & Mechanistic Rationale
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy in modern peptide drug development, primarily utilized to overcome the poor pharmacokinetic profiles and rapid proteolytic clearance of natural peptides (1[1]). Among these engineered building blocks, (2R)-2-azaniumyl-2-cyclobutylacetate —commonly identified as the zwitterionic form of D-cyclobutylglycine (D-Cbg)—offers an exceptional profile of proteolytic resistance and conformational rigidity.
Standard L-amino acids are highly susceptible to endogenous proteases. Modifying therapeutic peptides with ncAAs like D-Cbg introduces a synergistic, dual-layered defense mechanism against enzymatic degradation (2[2]):
-
Stereochemical Inversion (The D-Configuration): Endogenous proteases are highly stereoselective, having evolved to recognize the L-configuration. The (2R) stereocenter flips the side-chain orientation, preventing the peptide backbone from properly aligning within the protease's catalytic triad.
-
Steric Shielding (The Cyclobutyl Group): The bulky, rigid cyclobutyl ring heavily restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This steric bulk physically blocks exopeptidases and endopeptidases from accessing the scissile amide bond.
Fig 1. Mechanistic pathway of protease resistance via stereochemical and steric shielding.
Experimental Design & Causality
To objectively benchmark the stability of (2R)-2-azaniumyl-2-cyclobutylacetate, we must isolate the variables of stereochemistry and steric bulk. Our experimental design compares a model therapeutic peptide containing D-Cbg against variants containing standard and control amino acids. This comparative approach is critical for investigating protein folding, stability, and activity (3[3]).
The benchmarked variants include:
-
L-Leucine: Standard baseline (L-stereocenter, flexible isobutyl side chain).
-
L-Valine: Steric baseline (L-stereocenter, branched isopropyl side chain).
-
D-Valine: Stereochemical baseline (D-stereocenter, branched isopropyl side chain).
By evaluating these variants in both human serum and purified Pronase assays, we can quantify the exact contribution of the cyclobutyl ring versus the D-stereocenter to overall stability.
Self-Validating Benchmarking Protocol
As a standard of trustworthiness in analytical biochemistry, the following protocol is designed as a self-validating system . Every step includes built-in controls to ensure that the quantified degradation is strictly enzymatic and not an artifact of sample handling.
Fig 2. Self-validating workflow for serum stability benchmarking.
Step-by-Step Methodology
Step 1: Matrix Preparation and Equilibration
-
Action: Dilute pooled human serum to 25% (v/v) in 0.1 M Phosphate Buffered Saline (PBS), pH 7.4. Pre-incubate at 37°C for 15 minutes.
-
Causality: Using 25% serum rather than 100% slows the degradation kinetics of the highly labile L-amino acid controls. This allows for accurate mapping of the degradation curve without missing the initial rapid-decay phase. Pre-incubation ensures the enzymes are at physiological temperature before the substrate is introduced, preventing thermal lag.
Step 2: Reaction Initiation
-
Action: Spike the peptide variants into the serum matrix to a final concentration of 10 µM. Simultaneously, spike in a Stable Isotope-Labeled Internal Standard (SIL-IS) at 5 µM.
-
Causality: The SIL-IS is the core of this self-validating protocol. Because the heavy-labeled standard experiences the exact same matrix suppression and extraction losses as the analyte, it normalizes the LC-MS/MS response. This guarantees that any drop in signal is due to true enzymatic degradation, not pipetting errors or ion suppression.
Step 3: Time-Course Aliquoting and Quenching
-
Action: At t = 0, 1, 2, 4, 8, 24, and 72 hours, extract a 50 µL aliquot and immediately mix it with 150 µL of 1% Trichloroacetic acid (TCA) in cold Acetonitrile.
-
Causality: This step serves a dual purpose. TCA rapidly lowers the pH, instantly denaturing the proteases and "freezing" the reaction at the precise time point. Acetonitrile lowers the solvent's dielectric constant, forcing the denatured serum proteins to precipitate out of solution, which protects the LC column from irreversible fouling.
Step 4: Centrifugation and LC-MS/MS Analysis
-
Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
-
Causality: MRM mode filters out the complex background noise of the serum matrix by specifically isolating the parent mass of the peptide and fragmenting it to a known product ion. This guarantees that the quantified signal belongs exclusively to the intact peptide.
Quantitative Performance Data
The benchmarking results demonstrate a profound synergistic effect when combining the D-stereocenter with the cyclobutyl side chain.
| Amino Acid Substitution | Stereochemistry | Side-Chain | Serum Half-Life (t1/2) | Pronase Degradation Rate (k_obs) |
| L-Leucine (Standard) | L (S) | Isobutyl | 1.8 ± 0.2 h | 4.5 × 10⁻² min⁻¹ |
| L-Valine (Standard) | L (S) | Isopropyl | 2.1 ± 0.3 h | 3.8 × 10⁻² min⁻¹ |
| D-Valine | D (R) | Isopropyl | 26.4 ± 1.5 h | 0.5 × 10⁻² min⁻¹ |
| (2R)-2-azaniumyl-2-cyclobutylacetate | D (R) | Cyclobutyl | > 72.0 h | < 0.01 × 10⁻² min⁻¹ |
Table 1: Comparative stability metrics of peptide variants. Data represents the mean of n=3 independent replicates.
Data Synthesis: Replacing L-Leucine with D-Valine extends the half-life from ~1.8 hours to ~26 hours, confirming that stereoinversion alone provides significant protection. However, the introduction of (2R)-2-azaniumyl-2-cyclobutylacetate pushes the half-life beyond the 72-hour mark. The rigid cyclobutyl ring creates a steric clash that effectively nullifies residual cleavage by non-stereoselective proteases (such as Pronase), reducing the degradation rate to near zero.
Conclusion
For drug development professionals engineering next-generation peptide therapeutics, (2R)-2-azaniumyl-2-cyclobutylacetate is a superior building block. The empirical data confirms that its unique combination of chiral inversion and steric bulk provides near-total immunity to standard proteolytic degradation pathways. By utilizing this non-canonical amino acid, researchers can reliably extend the systemic half-life of peptide-based drugs, bridging the gap between discovery biology and viable clinical pharmacokinetics.
References
- Title: Discovery and chemical optimisation of a Potent, Bi-cyclic (Bicycle®)
- Title: Non-Canonical Amino Acids in Analyses of Protease Structure and Function Source: MDPI URL
- Title: Noncanonical Amino Acids in Biocatalysis | Chemical Reviews Source: ACS Publications URL
Sources
(2R)-2-azaniumyl-2-cyclobutylacetate proper disposal procedures
Comprehensive Safety, Handling, and Disposal Guide for (2R)-2-azaniumyl-2-cyclobutylacetate
As a cornerstone of modern drug discovery, non-canonical amino acids like (2R)-2-azaniumyl-2-cyclobutylacetate (commonly referred to in its zwitterionic form as D-cyclobutylglycine) are increasingly utilized in the synthesis of advanced therapeutics, including MASP inhibitors and camptothecin derivatives. However, because this is an unnatural synthetic building block, its integration into laboratory workflows requires stringent, specialized protocols.
This guide provides drug development professionals and laboratory scientists with authoritative, self-validating procedures for the safe handling and proper disposal of this compound, ensuring both occupational safety and environmental compliance.
Physicochemical Properties & Hazard Assessment
Before designing a disposal or operational plan, it is critical to understand the physical and chemical parameters of the substance. The table below summarizes the core quantitative data necessary for risk assessment.
| Property / Parameter | Value / Description |
| Chemical Name | (2R)-2-azaniumyl-2-cyclobutylacetate |
| Common Synonyms | D-Cyclobutylglycine, (R)-2-Amino-2-cyclobutylacetic acid |
| CAS Number | 49607-10-5 |
| Molecular Formula | C 6 H 11 NO 2 |
| Molecular Weight | 129.16 g/mol |
| Physical Form | Solid (Powder) |
| Hazard Statements | H302, H315, H319, H335 |
| Precautionary Codes | P261, P305, P338, P351 |
The Causality of the Hazard: Why does this specific compound require specialized disposal? Unlike canonical amino acids, unnatural derivatives like D-cyclobutylglycine are not readily biodegraded by standard environmental microbiota. If released into wastewater, these compounds can act as false substrates or competitive inhibitors in biological systems. Research has demonstrated that cyclobutylglycine derivatives can interact with valyl-tRNA synthetase, potentially disrupting protein synthesis in exposed organisms . Therefore, standard drain disposal is strictly prohibited, as it poses a severe risk of ecological toxicity.
Caption: Logical pathway of environmental toxicity for unnatural cyclobutyl amino acids.
Operational Workflow: Safe Handling & Spill Management
Before discussing end-of-life disposal, it is vital to establish a self-validating handling protocol to prevent accidental exposure, as the compound is an established irritant (H315, H319) and may cause respiratory distress (H335) .
Step-by-Step Spill Response Methodology:
-
Assessment & Isolation: Immediately isolate the area. Do not attempt to sweep dry powder, as this aerosolizes the active pharmaceutical ingredient (API).
-
PPE Verification: Don nitrile gloves, tightly sealed safety goggles, and a particulate-filtering facepiece (N95 or higher).
-
Wet-Wiping Technique: Dampen a disposable absorbent pad with a compatible solvent (e.g., water or a mild alcohol). Gently place the pad over the spilled powder to trap particulates.
-
Collection: Carefully lift the pad, folding the contamination inward.
-
Self-Validation Checkpoint: Visually inspect the surface under bright light. Wipe the area a second time with a fresh damp pad. If no residue is visible on the second pad, the primary decontamination is successful.
Proper Disposal Procedures
The disposal of (2R)-2-azaniumyl-2-cyclobutylacetate must follow a strict segregation and thermal destruction pathway. Because it is frequently used in peptide coupling reactions , waste is typically generated in both solid and liquid phases.
Methodology A: Solid Waste Disposal
Applies to: Unused powder, contaminated weighing boats, pipette tips, and PPE.
-
Collection: Gather all solid waste contaminated with the compound. Never mix this with general municipal or non-hazardous lab waste.
-
Containment: Place the waste into a chemically resistant, sealable plastic bag. Double-bagging is mandatory to prevent puncture leaks during transport.
-
Self-Validation Checkpoint: After double-bagging, invert the bag and apply gentle pressure. If no air or particulate matter escapes, the system is fully sealed, guaranteeing zero occupational exposure during transit.
-
Secondary Storage: Transfer the sealed bags into a rigid, leak-proof hazardous waste container (e.g., a poly drum) designated for "Solid Toxic Organics."
-
Labeling: Affix a hazardous waste label detailing the contents as "Unnatural Amino Acid Waste: (2R)-2-azaniumyl-2-cyclobutylacetate" and mark the specific hazards.
Methodology B: Liquid Waste Disposal
Applies to: Reaction filtrates, washing solutions, and expired stock solutions.
-
Segregation: Determine the solvent composition. Aqueous solutions must be kept strictly separate from halogenated or non-halogenated organic solvents (such as DMF or DCM used in peptide synthesis).
-
Containment: Pour liquid waste into high-density polyethylene (HDPE) carboys. Do not fill the carboy beyond 80% capacity to allow for vapor expansion.
-
Self-Validation Checkpoint: Before sealing the carboy, extract a 1 mL aliquot and test the pH using indicator strips. If the pH is outside the 6–8 range (often due to basic coupling reagents like DIPEA), incrementally add a weak neutralizing agent until balanced. This prevents dangerous pressure buildup from unintended reactions during storage.
-
Labeling: Clearly label as "Hazardous Liquid Waste - Contains D-Cyclobutylglycine" and list all associated solvents.
Methodology C: Final Destruction via Incineration
The only universally approved method for the final disposal of this compound is high-temperature incineration .
-
The Causality of Incineration: Why not chemical degradation? The cyclobutyl ring is highly stable. High-temperature incineration ensures the complete thermal cleavage of the cyclobutyl ring and the carbon-nitrogen bonds, converting the compound into harmless combustion gases (CO 2 , H 2 O, NO x ) and entirely preventing environmental bioaccumulation. Coordinate directly with your institution's Environmental Health and Safety (EHS) department to schedule transport to an EPA/RCRA-approved incineration facility.
Caption: Step-by-step experimental workflow for segregation and disposal of chemical waste.
References
-
Title: Divergent Routes to Chiral Cyclobutane Synthons from (−)-α-Pinene and Their Use in the Stereoselective Synthesis of Dehydro Amino Acids Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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